AZ13705339
Description
Properties
IUPAC Name |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLVPJXKWCRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36FN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AZ13705339
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13705339 is a potent and highly selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a critical node in numerous signaling pathways implicated in cancer cell proliferation, survival, and motility. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action: Competitive ATP Inhibition of PAK1
This compound functions as an ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1] By binding to the ATP-binding pocket of the PAK1 kinase domain, this compound directly prevents the phosphorylation of downstream substrates. This inhibition of PAK1's catalytic activity disrupts multiple signaling cascades that are frequently dysregulated in oncogenesis, including the MAPK and PI3K/AKT pathways, ultimately leading to a reduction in tumor cell growth, migration, and invasion.[1] The high selectivity of this compound for PAK1 over other kinases minimizes off-target effects, making it a valuable tool for both basic research and as a potential therapeutic agent.[1]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) against PAK family kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PAK1 | 0.33 |
| pPAK1 | 59 |
| PAK2 | 6 |
| PAK4 | 2600 |
Data sourced from MedChemExpress and Tocris Bioscience.[2][3]
Table 2: Binding Affinity of this compound
| Kinase Target | Kd (nM) |
| PAK1 | 0.28 |
| PAK2 | 0.32 |
Data sourced from MedChemExpress.[2]
Impact on Cellular Signaling: The PAK1 Pathway
PAK1 is a central hub in a complex network of signaling pathways that regulate a multitude of cellular processes. Its activation is triggered by upstream signals, most notably the Rho GTPases Rac1 and Cdc42. Once activated, PAK1 phosphorylates a wide array of downstream substrates, influencing cytoskeletal dynamics, cell cycle progression, and survival pathways.
Upstream Activation of PAK1
Caption: Upstream activation of the PAK1 signaling pathway.
Downstream Effects of PAK1 and Inhibition by this compound
Caption: Downstream signaling of PAK1 and its inhibition by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PAK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (substrate peptide)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant PAK1 enzyme diluted in kinase buffer to each well.
-
Substrate/ATP Mix: Add 2 µL of a mixture containing PAKtide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for PAK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known PAK1 dependency)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting a dose-response curve.
References
AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). This document consolidates key quantitative data, details the mechanism of action, outlines relevant signaling pathways, and provides a foundational experimental workflow for the characterization of this compound.
Core Data Summary
This compound has been identified as a potent, ATP-competitive inhibitor of PAK1, demonstrating significant selectivity over other kinases.[1] The following tables summarize the key quantitative metrics that define its inhibitory activity and binding affinity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| PAK1 | Enzymatic Assay | 0.33[2][3][4] | Highly potent inhibition of the primary target. |
| pPAK1 | Enzymatic Assay | 59[2][3] | Inhibition of the phosphorylated (active) form of PAK1. |
| PAK2 | Enzymatic Assay | 6[5] | Potent inhibition of the closely related PAK2 isoform. |
| PAK4 | Enzymatic Assay | 2600[5] | Demonstrates over 7500-fold selectivity for PAK1 over PAK4.[5] |
Table 2: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) | Notes |
| PAK1 | Binding Assay | 0.28[2][3] | High-affinity binding to the primary target. |
| PAK2 | Binding Assay | 0.32[2][3] | Similar high-affinity binding to the PAK2 isoform. |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[1] It directly binds to the ATP-binding pocket of PAK1, thereby blocking the transfer of phosphate from ATP to downstream protein substrates.[1] This inhibition of kinase activity disrupts the signaling cascades that rely on PAK1, impacting cellular processes such as cytoskeletal dynamics, cell motility, proliferation, and survival.[1][6] By impeding PAK1 signaling, this compound can modulate key oncogenic pathways, including the MAPK and PI3K/AKT cascades.[1]
PAK1 Signaling Pathway
PAK1 is a critical node in various signaling pathways that are often dysregulated in diseases like cancer.[7][8][9] It acts as a downstream effector of small Rho GTPases, primarily Rac1 and Cdc42.[8][10] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PAK1 phosphorylates a multitude of downstream substrates, leading to changes in cell behavior.[10][11]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a kinase inhibitor's potency and selectivity. Below are generalized methodologies for key assays used in the characterization of compounds like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical radiometric or luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Specific peptide substrate for PAK1
-
This compound stock solution (in DMSO)
-
ATP ([γ-32P]ATP for radiometric or unlabeled ATP for luminescence)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then further dilute into the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the PAK1 enzyme and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection:
-
Radiometric: Stop the reaction and spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate. Wash away excess [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines that are dependent on PAK1 signaling.
Materials:
-
Cancer cell line with known PAK1 activity (e.g., Namalwa cells)[3]
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor like this compound.
This guide provides a comprehensive technical overview of this compound, intended to support further research and development efforts targeting the PAK1 signaling pathway. The provided data and protocols serve as a foundational resource for scientists in the field.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AZ13705339, a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1). This compound, a bis-anilino pyrimidine derivative, emerged from a structure-based drug design program aimed at improving PAK1 potency and kinase selectivity. This document details the synthetic route, experimental protocols for key biological assays, and a summary of its inhibitory activity and selectivity profile. Furthermore, it visualizes the critical role of PAK1 in cellular signaling and the workflow for its inhibition analysis, providing a valuable resource for researchers investigating PAK1-driven pathologies, including cancer and neurological disorders.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the Rho GTPases Rac and Cdc42. Dysregulation of PAK1 signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
This compound was developed by AstraZeneca as a potent and selective in vitro tool compound to probe the biology of PAK1. Its high selectivity against other kinases, including other PAK isoforms, minimizes off-target effects, enabling more precise investigation of PAK1 function. This guide serves as a technical resource, consolidating the available data on this compound to facilitate its use in research and drug discovery.
Discovery and Synthesis
This compound was identified through the optimization of a bis-anilino pyrimidine scaffold. A kinase-focused screen of AstraZeneca's compound library led to an initial hit with modest PAK1 potency. Structure-based drug design, utilizing an overlay of two distinct chemotypes bound to PAK1, guided the optimization of potency and selectivity, culminating in the discovery of this compound.
Synthetic Pathway
The synthesis of this compound is a multi-step process. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by McCoull et al. (2016).
AZ13705339 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), focusing on its target engagement within a cellular context. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing its efficacy and target interaction in cells.
Introduction
This compound is a highly selective, ATP-competitive inhibitor of PAK1, a serine/threonine kinase that is a key node in multiple signaling pathways implicated in cancer progression.[1][2] By binding to the ATP-binding pocket of PAK1, this compound effectively blocks its kinase activity, leading to the disruption of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[1] This inhibition of PAK1-mediated signaling can result in reduced tumor cell growth, migration, and invasion.[1] This guide serves as a technical resource for researchers utilizing this compound to probe PAK1 function and for those in drug development exploring its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value (nM) | Reference |
| IC50 | PAK1 | 0.33 | [2] |
| pPAK1 | 59 | [2] | |
| Kd | PAK1 | 0.28 | [2] |
| PAK2 | 0.32 | [2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Adhesion Assay | Namalwa cells | 1 µM | Inhibits αIgM-controlled adhesion | [2] |
| Eosinophil Death Assay | Primary human eosinophils | 300 nM | Prevents Siglec-8 engagement-induced death | [2] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of PAK1. This direct inhibition prevents the phosphorylation of downstream substrates, thereby disrupting key cellular signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the target engagement and cellular effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
References
In Vitro Characterization of AZ13705339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The information presented herein is intended to support researchers and professionals in the fields of oncology, neuroscience, and drug development in understanding the biochemical and cellular activities of this compound.
Core Compound Properties
This compound is a bis-anilino pyrimidine derivative that acts as a highly potent and selective ATP-competitive inhibitor of PAK1.[1][2] Its development as an in vitro probe compound has enabled detailed investigation into the biological roles of PAK1 in various pathological conditions.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro assays.
Table 1: Potency and Binding Affinity
| Parameter | Value | Assay Type | Notes |
| IC50 (PAK1) | 0.33 nM | Enzymatic Assay | Potency against the unphosphorylated kinase.[3][4] |
| IC50 (pPAK1) | 59 nM | Cellular Assay | Potency against the autophosphorylated, active form of the kinase.[3][4] |
| Kd (PAK1) | 0.28 nM | Binding Assay | Dissociation constant, indicating high binding affinity.[3][4] |
| Kd (PAK2) | 0.32 nM | Binding Assay | Demonstrates high affinity for the closely related PAK2 isoform.[3][4] |
Table 2: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM | Assay Type |
| PAK1 | >99% | Biochemical |
| PAK2 | >99% | Biochemical |
| PAK3 | >99% | Biochemical |
| PAK4 | <50% | Biochemical |
| SRC | >80% | Biochemical |
| KDR (VEGFR2) | <50% | Biochemical |
| FGFR1 | <50% | Biochemical |
Note: The selectivity profile is a representative summary. For a comprehensive analysis, a full kinome scan is recommended.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1.[1] This prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal dynamics.[1]
Signaling Pathways
The inhibition of PAK1 by this compound has significant downstream effects on major signaling cascades, most notably the MAPK and PI3K/AKT pathways.
PAK1-MAPK Signaling Axis
PAK1 is a known upstream regulator of the Raf-MEK-ERK cascade. By phosphorylating Raf-1 at serine 338, PAK1 promotes its activation. Inhibition of PAK1 by this compound is expected to decrease Raf-1 phosphorylation at this site, leading to a reduction in downstream MEK and ERK activation.
References
- 1. p21-activated Kinase 1 (Pak1)-dependent phosphorylation of Raf-1 regulates its mitochondrial localization, phosphorylation of BAD, and Bcl-2 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of PAK-1 in activation of MAP kinase cascade and oncogenic transformation by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between active Pak1 and Raf-1 is necessary for phosphorylation and activation of Raf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase regulates Raf1 through Pak phosphorylation of serine 338 - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ13705339: A Technical Guide to its Binding Affinity for PAK1 and PAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AZ13705339 to p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). It includes a comprehensive summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound to PAK1 and PAK2
This compound is a highly potent and selective inhibitor of PAK1.[1][2][3] The compound also exhibits strong binding affinity for PAK2.[1][2][4] The following table summarizes the key quantitative metrics defining the interaction of this compound with these two kinases.
| Target | Parameter | Value (nM) |
| PAK1 | IC50 | 0.33[1][2][5][6] |
| pPAK1 | IC50 | 59[1][2][5] |
| PAK1 | Kd | 0.28[1][2][5][6] |
| PAK2 | Kd | 0.32[1][2][5][6] |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the kinase. A lower Kd value signifies a stronger binding affinity.
Experimental Protocols
The determination of the binding affinity of this compound to PAK1 and PAK2 involves enzymatic kinase assays designed to measure the inhibitory effect of the compound on the kinase's ability to phosphorylate a substrate. A representative experimental protocol is detailed below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a target kinase, such as PAK1 or PAK2. This method relies on the quantification of ATP consumption, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human PAK1 or PAK2 enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
The serially diluted this compound or vehicle control (DMSO).
-
Recombinant PAK1 or PAK2 enzyme at a predetermined optimal concentration.
-
The specific peptide substrate.
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using a detection reagent such as the ADP-Glo™ Kinase Assay system. This system works in two steps:
-
First, the remaining ATP is depleted.
-
Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PAK1 and PAK2 and the experimental workflow for determining the binding affinity of an inhibitor.
Caption: Simplified signaling pathway of PAK1 and PAK2, with inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against PAK kinases.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor.[3] This means that it binds to the ATP-binding pocket of the PAK1 and PAK2 kinase domains. By occupying this site, this compound prevents the natural substrate, ATP, from binding. This, in turn, blocks the transfer of a phosphate group from ATP to the kinase's target substrates, thereby inhibiting the downstream signaling cascades. The high potency of this compound, as indicated by its low nanomolar IC50 and Kd values, suggests a strong and specific interaction within the ATP-binding pocket of PAK1 and PAK2.
Caption: ATP-competitive inhibition of PAK1/PAK2 by this compound.
References
- 1. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. researchers.kean.edu [researchers.kean.edu]
- 6. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase Selectivity Profile of AZ13705339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). Understanding the precise interactions of a small molecule inhibitor with the human kinome is paramount for its development as a specific and safe therapeutic agent. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the workflow for its profiling.
Executive Summary
This compound is a bis-anilino pyrimidine derivative identified as a potent, ATP-competitive inhibitor of PAK1.[1][2] It demonstrates remarkable selectivity for PAK1 and PAK2 over other PAK isoforms and the broader kinome, making it a valuable tool for investigating PAK1 biology and a promising lead for therapeutic development in oncology and other diseases where PAK1 signaling is dysregulated.[1][2] This guide delves into the specifics of its selectivity, providing researchers with the critical data and methodological insights necessary for their work.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound has been rigorously assessed through comprehensive screening against a large panel of kinases. The following tables present the key quantitative data from these profiling studies.
Table 1: Inhibitory Potency (IC50) and Binding Affinity (Kd) for Key Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. PAK1 (IC50) | Kd (nM) | Assay Technology |
| PAK1 | 0.33 | 1 | 0.28 | Enzymatic Assay / Binding Assay |
| pPAK1 | 59 | 179 | - | Cellular Assay |
| PAK2 | 6 | 18 | 0.32 | Enzymatic Assay / Binding Assay |
| SRC | - | 14-fold selectivity vs. PAK1 | - | Enzymatic Assay |
| LCK | 1.8 | 5.5 | - | Enzymatic Assay |
| FYN | 2.1 | 6.4 | - | Enzymatic Assay |
| YES1 | 2.5 | 7.6 | - | Enzymatic Assay |
| LYN | 2.9 | 8.8 | - | Enzymatic Assay |
| FGR | 3.5 | 10.6 | - | Enzymatic Assay |
| BLK | 4.3 | 13 | - | Enzymatic Assay |
| PAK4 | 2600 | >7500 | - | Enzymatic Assay |
| KDR | >10000 | >30000 | - | Enzymatic Assay |
| FGFR1 | >10000 | >30000 | - | Enzymatic Assay |
Data compiled from multiple sources.[1][3]
Table 2: Kinome-wide Selectivity Screen of this compound
This compound was screened against a panel of 125 kinases at a concentration of 100 nM.[1] The results demonstrated high selectivity, with only eight kinases showing greater than 80% inhibition at this concentration.[1] These kinases are detailed in Table 1. This high degree of selectivity minimizes the potential for off-target effects.[2]
Experimental Protocols
The following sections describe the methodologies employed to determine the kinase selectivity profile of this compound.
Kinase Inhibition Assays (IC50 Determination)
The inhibitory potency of this compound was determined using enzymatic assays. A standard method for this is a radiometric assay or a fluorescence-based assay.
-
Principle: Recombinant kinase, a specific substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for fluorescence detection) are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.
-
General Protocol:
-
Prepare a dilution series of this compound in an appropriate buffer (e.g., containing DMSO).
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding an ATP solution. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.[1]
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
The primary screening of this compound against a panel of 125 kinases was conducted by the Millipore KinaseProfiler service.[1]
Kinase Binding Assays (Kd Determination)
The binding affinity of this compound to PAK1 and PAK2 was determined using a competitive binding assay format, such as the one offered by DiscoveRx (now part of Eurofins).[1]
-
Principle: This type of assay measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. The amount of displaced ligand is quantified, often using a technology like fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.
-
General Protocol:
-
A recombinant kinase, a fluorescently or otherwise tagged probe ligand that binds to the ATP pocket, and varying concentrations of this compound are incubated together.
-
The mixture is allowed to reach equilibrium.
-
The amount of probe ligand that remains bound to the kinase is measured.
-
The data is used to calculate the dissociation constant (Kd) for the interaction between this compound and the kinase.
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling context of this compound and the workflow for its kinase selectivity profiling.
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for this compound kinase selectivity profiling.
Conclusion
This compound stands out as a highly potent and selective inhibitor of PAK1 and, to a lesser extent, PAK2. Its favorable selectivity profile, characterized by minimal off-target activity against a broad panel of kinases, underscores its utility as a chemical probe to dissect the complex roles of PAK1 in cellular signaling and disease. The detailed quantitative data and methodologies presented in this guide provide a solid foundation for researchers to confidently employ this compound in their studies and for drug development professionals to evaluate its therapeutic potential.
References
A Technical Guide to AZ13705339: A Potent and Selective PAK1 Inhibitor for Investigating Cellular Signaling
This document provides a comprehensive technical overview of AZ13705339, a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1). It is intended for researchers, scientists, and drug development professionals interested in utilizing this tool compound to dissect PAK1 signaling pathways and explore its therapeutic potential.
Introduction to PAK1 and the Role of this compound
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial nodes in numerous signaling pathways.[1][2][3][4] As key effectors of the Rho GTPases Rac1 and Cdc42, PAKs are involved in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[3][4][5][6][7][8] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 forming Group I.[3][8] Due to its significant role in cancer progression and other diseases, PAK1 has emerged as an important therapeutic target.[1][2][5]
This compound is a bis-anilino pyrimidine compound developed as a highly potent and selective ATP-competitive inhibitor of PAK1.[1][5] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, which prevents the phosphorylation of downstream substrates and thereby blocks the propagation of its signaling cascades.[5] The high selectivity of this compound minimizes off-target effects, making it an excellent chemical probe for elucidating the specific functions of PAK1 in various biological contexts.[1][5]
Quantitative Data: Potency and Selectivity
This compound demonstrates low nanomolar potency against PAK1 and exhibits strong selectivity over other kinases, including other PAK isoforms. This makes it a valuable tool for specifically interrogating PAK1 function.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Type | Value |
|---|---|---|
| PAK1 | IC₅₀ (Enzymatic Assay) | 0.33 nM [9][10][11] |
| pPAK1 | IC₅₀ (Cellular Assay) | 59 nM [1][9][10] |
| PAK2 | IC₅₀ (Enzymatic Assay) | 6 nM [1] |
| PAK1 | Kd (Binding Assay) | 0.28 nM [1][9][10][11] |
| PAK2 | Kd (Binding Assay) | 0.32 nM [1][9][10][11] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Assay Type | Value | Selectivity vs. PAK1 (Fold) |
|---|---|---|---|
| PAK1 | IC₅₀ | 0.33 nM | 1 |
| PAK2 | IC₅₀ | 6 nM [1] | ~18 |
| PAK4 | IC₅₀ | 2.6 µM | >7500 |
A screening against a panel of 125 kinases at 100 nM showed that only eight kinases, including PAK1 and PAK2, exhibited greater than 80% inhibition, highlighting the high selectivity of this compound.[1]
Signaling Pathway Analysis
This compound is instrumental in studying the intricate PAK1 signaling network. PAK1 is activated by upstream signals, most notably the Rho GTPases Rac1 and Cdc42.[6][7][12] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, influencing pathways such as MAPK and PI3K/AKT, which are critical for cell growth, migration, and survival.[5]
Experimental Protocols
This compound can be used in a variety of assays to probe PAK1 function. Below are representative protocols for biochemical and cellular assays.
This protocol is adapted from established methods for measuring kinase activity and inhibition.[13][14]
Objective: To determine the IC₅₀ of this compound against recombinant PAK1.
Materials:
-
Recombinant human PAK1 (kinase domain)
-
Z'-LYTE™ Ser/Thr 19 Peptide Substrate (Coumarin/Fluorescein labeled)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP Solution
-
This compound (serially diluted in DMSO)
-
Z'-LYTE™ Development Reagent
-
384-well black polypropylene plates
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 7.5 µL of a pre-mixture containing PAK1 enzyme, FRET peptide substrate, and the diluted this compound.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of Assay Buffer containing ATP (final concentration typically near the Kₘ for ATP, e.g., 160 µM for PAK1).[13]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Z'-LYTE™ Development Reagent.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) with excitation at 400 nm.
-
Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate in a cellular context.
Materials:
-
Cancer cell line known to have active PAK1 signaling (e.g., MCF7, OVCAR3).
-
Complete cell culture medium.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MEK1 and a loading control like GAPDH to ensure equal loading.
-
Quantify band intensities to determine the reduction in substrate phosphorylation relative to the total protein and loading control.
Conclusion
This compound is a powerful and precise research tool for the investigation of PAK1 signaling. Its high potency and selectivity allow for confident dissection of PAK1-specific pathways in both biochemical and cellular systems. The data and protocols provided in this guide serve as a starting point for researchers aiming to leverage this inhibitor to advance our understanding of the biological roles of PAK1 in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogation of kinase genetic interactions provides a global view of PAK1-mediated signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK1 - Wikipedia [en.wikipedia.org]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PAK | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pubcompare.ai [pubcompare.ai]
Preliminary Preclinical Assessment of AZ13705339 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in various oncogenic signaling pathways.[1] Dysregulation of PAK1 has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This document provides a technical overview of the preliminary preclinical studies of this compound in cancer cell lines, summarizing its mechanism of action, effects on key signaling pathways, and methodologies for its evaluation.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1. This prevents the phosphorylation of downstream substrates that are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation. By blocking PAK1 signaling, this compound disrupts key pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades, leading to reduced tumor cell growth, migration, and invasion.
Biochemical Activity of this compound
Quantitative biochemical assays have demonstrated the high potency and selectivity of this compound for PAK family kinases.
| Target | IC50 | Kd |
| PAK1 | 0.33 nM | 0.28 nM |
| Phosphorylated PAK1 (pPAK1) | 59 nM | |
| PAK2 | 6 nM | 0.32 nM |
| PAK4 | 2.6 µM |
Table 1: Biochemical Potency and Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various PAK isoforms. The data highlights the compound's high potency for PAK1 and PAK2, with significantly lower activity against PAK4, indicating a strong selectivity profile.[2]
Impact on Cellular Signaling Pathways
PAK1 is a central hub in cellular signaling, integrating inputs from small GTPases like Rac and Cdc42 and influencing downstream pathways critical for cancer progression.
PAK1 Signaling Cascade
The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.
Figure 1: PAK1 Signaling Pathway and this compound Inhibition. This diagram illustrates the upstream activation of PAK1 by growth factors and small GTPases, and its subsequent influence on the MAPK and PI3K/AKT pathways, as well as cytoskeletal dynamics. This compound acts as a direct inhibitor of PAK1, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy in cancer cell lines. The following are standard protocols that can be adapted for this purpose.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of PAK1 downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-p-ERK, anti-p-AKT, anti-total-MEK, anti-total-ERK, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
Quantify the results and compare the treated groups to the control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of this compound in cancer cell lines.
Conclusion and Future Directions
The preliminary data on this compound demonstrate its high potency and selectivity as a PAK1 inhibitor. Its ability to disrupt key oncogenic signaling pathways highlights its potential as a promising therapeutic agent for cancers with dysregulated PAK1 activity. Further in-depth studies, including comprehensive pan-cancer cell line screening to identify sensitive cancer types and in vivo xenograft models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued preclinical investigation of this compound and other novel PAK1 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using AZ13705339
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It also demonstrates high affinity for PAK2.[2] The compound binds to the ATP-binding pocket of PAK1, thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Due to the frequent dysregulation of the PAK1 signaling pathway in various cancers, this compound serves as a valuable tool for investigating the biological roles of PAK1 and as a potential therapeutic agent.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cancer cell proliferation and migration.
Mechanism of Action: Targeting the PAK1 Signaling Pathway
p21-activated kinases (PAKs) are key effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1 is a central node in numerous signaling pathways that regulate essential cellular processes. Upon activation by upstream signals, such as growth factors and cytokines, PAK1 phosphorylates a wide array of downstream substrates. This leads to the regulation of cell proliferation, survival, and migration, all of which are critical processes in cancer progression.
// Upstream Activators node [fillcolor="#F1F3F4", fontcolor="#202124"] Growth_Factors [label="Growth Factors"]; Cytokines [label="Cytokines"]; RTKs [label="Receptor Tyrosine\nKinases (RTKs)"]; Rac1_Cdc42 [label="Rac1/Cdc42"];
// Core Pathway node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAK1 [label="PAK1"];
// Downstream Pathways & Effectors node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK1 [label="MEK1"]; ERK1_2 [label="ERK1/2"]; PI3K [label="PI3K"]; AKT [label="AKT"]; Cofilin [label="Cofilin"]; LIMK1 [label="LIMK1"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation"]; Cell_Survival [label="Cell Survival"]; Cell_Migration [label="Cell Migration"];
// Inhibitor node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound"];
// Edges Growth_Factors -> RTKs [color="#5F6368"]; Cytokines -> RTKs [color="#5F6368"]; RTKs -> Rac1_Cdc42 [color="#5F6368"]; Rac1_Cdc42 -> PAK1 [color="#5F6368"]; this compound -> PAK1 [arrowhead=tee, color="#EA4335"];
PAK1 -> MEK1 [color="#5F6368"]; MEK1 -> ERK1_2 [color="#5F6368"]; PAK1 -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; PAK1 -> LIMK1 [color="#5F6368"]; LIMK1 -> Cofilin [arrowhead=tee, color="#5F6368"];
ERK1_2 -> Cell_Proliferation [color="#5F6368"]; AKT -> Cell_Survival [color="#5F6368"]; Cofilin -> Cell_Migration [style=dashed, arrowhead=none, color="#5F6368"]; LIMK1 -> Cell_Migration [color="#5F6368"];
} enddot Caption: PAK1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and provide representative cellular activity data for highly selective PAK1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| PAK1 | Enzymatic | 0.33 | 0.28 | [2] |
| pPAK1 | Enzymatic | 59 | - | [2] |
| PAK2 | Enzymatic | 6 | 0.32 | [2] |
| PAK4 | Enzymatic | 2600 | - |
Table 2: Representative Anti-Proliferative Activity of Selective PAK1 Inhibitors in Cancer Cell Lines
The following data is for the selective PAK1 inhibitor FRAX597 and is representative of the expected activity of a potent PAK1 inhibitor like this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| KT21-MG1 | Malignant Meningioma | Cell Proliferation | 0.4 | [4] |
| Ben-Men1 | Benign Meningioma | Cell Proliferation | 3 | [4] |
Table 3: Representative Inhibition of Cell Migration by a Selective PAK1 Inhibitor
The following data demonstrates the expected effect of PAK1 inhibition on cell migration. Specific IC50 values for migration are often not reported; instead, effective concentrations are used.
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| DU-145 | Prostate Cancer | Transwell Migration | Not specified | Decreased Migration | [5] |
| MCF-7 | Breast Cancer | Transwell Migration | Not specified | Decreased Migration | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of this compound on cancer cell proliferation.
// Workflow Steps node [fillcolor="#F1F3F4", fontcolor="#202124"] Seed_Cells [label="1. Seed cells in a 96-well plate"]; Incubate_Attach [label="2. Incubate overnight for cell attachment"]; Treat_Compound [label="3. Treat cells with a dilution series of this compound"]; Incubate_Treatment [label="4. Incubate for 48-72 hours"]; Add_MTT [label="5. Add MTT reagent to each well"]; Incubate_Formazan [label="6. Incubate for 2-4 hours to allow formazan formation"]; Solubilize [label="7. Solubilize formazan crystals with DMSO"]; Measure_Absorbance [label="8. Measure absorbance at 570 nm"]; Analyze_Data [label="9. Calculate IC50 value"];
// Edges Seed_Cells -> Incubate_Attach [color="#5F6368"]; Incubate_Attach -> Treat_Compound [color="#5F6368"]; Treat_Compound -> Incubate_Treatment [color="#5F6368"]; Incubate_Treatment -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate_Formazan [color="#5F6368"]; Incubate_Formazan -> Solubilize [color="#5F6368"]; Solubilize -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Analyze_Data [color="#5F6368"]; } enddot Caption: MTT Cell Proliferation Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.
// Workflow Steps node [fillcolor="#F1F3F4", fontcolor="#202124"] Prepare_Chambers [label="1. Prepare Transwell inserts"]; Add_Chemoattractant [label="2. Add chemoattractant to the lower chamber"]; Seed_Cells [label="3. Seed cells in serum-free medium with this compound in the upper chamber"]; Incubate [label="4. Incubate for 12-24 hours"]; Remove_Nonmigrated [label="5. Remove non-migrated cells from the upper surface"]; Fix_Stain [label="6. Fix and stain migrated cells on the lower surface"]; Image_Quantify [label="7. Image and quantify migrated cells"];
// Edges Prepare_Chambers -> Add_Chemoattractant [color="#5F6368"]; Add_Chemoattractant -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Incubate [color="#5F6368"]; Incubate -> Remove_Nonmigrated [color="#5F6368"]; Remove_Nonmigrated -> Fix_Stain [color="#5F6368"]; Fix_Stain -> Image_Quantify [color="#5F6368"]; } enddot Caption: Transwell Cell Migration Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet solution (for staining)
-
Microscope
Procedure:
-
Preparation:
-
Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers and incubate for 1-2 hours at 37°C.
-
-
Assay Setup:
-
Remove the rehydration medium.
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain.
-
-
Quantification:
-
Allow the insert to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Protocol 3: Western Blot Analysis of PAK1 Downstream Targets
This protocol is for assessing the inhibition of PAK1 activity by this compound through the detection of phosphorylated downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK1 (Ser298), anti-MEK1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Troubleshooting
-
Low signal in MTT assay: Ensure optimal cell seeding density and sufficient incubation time with MTT.
-
High background in Western blot: Optimize blocking conditions and antibody concentrations.
-
No cell migration in Transwell assay: Confirm the chemoattractant is effective and the pore size of the insert is appropriate for the cell type.
Conclusion
This compound is a powerful research tool for elucidating the roles of PAK1 in cellular processes and disease. The protocols provided herein offer standardized methods for evaluating its efficacy in cell-based models, which is a critical step in the drug discovery and development pipeline.
References
Application Notes and Protocols for AZ13705339 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of PAK1 and subsequently disrupting downstream signaling pathways.[2] These pathways, including the MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, and motility.[2] Dysregulation of PAK1 signaling is implicated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic candidate.[1][2]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell proliferation and migration.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in various assays.
| Parameter | Value | Reference(s) |
| PAK1 IC50 | 0.33 nM | [1][3] |
| pPAK1 IC50 | 59 nM | [1] |
| PAK2 IC50 | 6 nM | |
| PAK1 Kd | 0.28 nM | [1] |
| PAK2 Kd | 0.32 nM | [1] |
| Effective Concentration (Namalwa cells, adhesion) | 1 µM | [1] |
| Effective Concentration (Eosinophils, cell death) | 300 nM (30 min) | [1] |
Signaling Pathway
This compound inhibits PAK1, a critical node in cellular signaling. Upon activation by small GTPases like Rac and Cdc42, PAK1 phosphorylates numerous downstream substrates, influencing cytoskeletal dynamics, cell survival, and proliferation. By inhibiting PAK1, this compound disrupts these processes and can impact the interconnected MAPK and PI3K/AKT signaling pathways.
Caption: PAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on cell proliferation using a colorimetric MTT assay.
Experimental Workflow
Caption: MTT Assay Workflow for this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol details a method to assess the effect of this compound on cell migration.
Experimental Workflow
Caption: Wound Healing Assay Workflow for this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6- or 12-well plates
-
Sterile 200 µL or 1000 µL pipette tips
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[5]
-
-
Creating the Wound:
-
Compound Treatment:
-
Add fresh medium containing the desired concentration of this compound (e.g., 100 nM, 1 µM) or vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.[5]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at various time points (e.g., 6, 12, 24 hours) to monitor wound closure.
-
-
Data Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of migration between treated and control groups.
-
Western Blot Analysis of PAK1 Signaling
This protocol outlines the steps to detect changes in the phosphorylation of PAK1 and downstream targets like ERK upon treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-PAK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies for total PAK1 and loading controls (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities using densitometry software.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for AZ13705339 in pPAK1 Western Blot Analysis
These application notes provide a detailed protocol for the use of AZ13705339, a potent PAK1 inhibitor, in the analysis of phosphorylated PAK1 (pPAK1) levels by Western blot. This guide is intended for researchers, scientists, and drug development professionals investigating the PAK1 signaling pathway.
Introduction
This compound is a highly selective and potent inhibitor of p21-activated kinase 1 (PAK1), a critical enzyme in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] It also demonstrates high potency for PAK2.[2][3] Dysregulation of the PAK1 signaling pathway is implicated in numerous diseases, including cancer, making it a key target for therapeutic development.[1][4][5] Western blotting is a fundamental technique to measure the phosphorylation state of PAK1, providing insights into the efficacy and mechanism of action of inhibitors like this compound.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Target(s) | PAK1, PAK2 | [2][3] |
| IC50 (PAK1) | 0.33 nM | [2][3] |
| IC50 (pPAK1) | 59 nM | [2][3][6] |
| IC50 (PAK2) | 6 nM | |
| Kd (PAK1) | 0.28 nM | [2][3] |
| Kd (PAK2) | 0.32 nM | [2][3] |
| Molecular Weight | 629.75 g/mol | |
| Formula | C33H36FN7O3S | |
| Solubility | 100 mM in DMSO, 20 mM in ethanol (with gentle warming) | |
| Storage | Store at -20°C | [6] |
Signaling Pathway Diagram
The following diagram illustrates a simplified PAK1 signaling pathway, highlighting its activation by upstream signals and its role in downstream cellular processes.
Caption: Simplified PAK1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Western Blot Workflow for pPAK1 Analysis
The diagram below outlines the key steps for performing a Western blot to assess pPAK1 levels following treatment with this compound.
Caption: Experimental workflow for pPAK1 Western blot analysis.
Detailed Protocol: pPAK1 Western Blot
1. Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, dissolve 6.3 mg of this compound (MW: 629.75 g/mol ) in 1 mL of DMSO.
-
Aliquot and store at -20°C for long-term use.[6] Avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 30 minutes to 24 hours) to assess dose and time-dependent effects. Include a DMSO-treated vehicle control.
-
If applicable, stimulate the cells with a known PAK1 activator (e.g., growth factors) to induce PAK1 phosphorylation before or during inhibitor treatment.
3. Cell Lysis
-
Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of the proteins.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
5. SDS-PAGE
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load the denatured protein samples onto an 8-12% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[7] For phospho-protein detection, BSA is generally preferred over non-fat dry milk to reduce background.
8. Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., Phospho-PAK1 (Ser199/204) or Phospho-PAK1 (Thr423)) diluted in 5% BSA/TBST.[8] Follow the manufacturer's recommended dilution (typically 1:1000).[9] Incubate overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total PAK1 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the pPAK1 signal to the total PAK1 or housekeeping protein signal.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PAK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-PAK1/2/3 (Ser141) Polyclonal Antibody (44-940G) [thermofisher.com]
Application Notes and Protocols for AZ13705339 in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1] As a serine/threonine kinase, PAK1 plays a crucial role in cytoskeletal dynamics, cell motility, cell survival, and proliferation.[1] Its dysregulation is implicated in various diseases, including cancer and neurological disorders.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and preventing the phosphorylation of its downstream substrates.[1] This targeted inhibition makes this compound an invaluable tool for dissecting PAK1-mediated signaling pathways and for investigating its role in cellular functions through live-cell imaging. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its effects on the actin cytoskeleton and cell migration.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Target | Notes |
| IC50 | 0.33 nM | PAK1 | In vitro enzymatic assay.[2] |
| 59 nM | pPAK1 | In vitro enzymatic assay for phosphorylated PAK1.[2] | |
| ~10-20 nM | PAK1 | Typical range in enzymatic assays.[1] | |
| Binding Affinity (Kd) | 0.28 nM | PAK1 | [2] |
| 0.32 nM | PAK2 | [2] |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2] PAK1 is a downstream effector of the Rho GTPases Rac1 and Cdc42.[3] Upon activation by these GTPases, PAK1 undergoes a conformational change and autophosphorylation, leading to its activation. Activated PAK1 then phosphorylates a multitude of downstream substrates, influencing key cellular processes.
By competitively binding to the ATP pocket of PAK1, this compound effectively blocks its kinase activity.[1] This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades such as the MAPK and PI3K/AKT pathways.[1] The consequences of PAK1 inhibition include alterations in cytoskeletal organization, reduced cell motility, and decreased cell proliferation and survival.[1]
Caption: Mechanism of action of this compound in the PAK1 signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in key live-cell imaging experiments.
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics
This protocol describes how to visualize the effect of this compound on the actin cytoskeleton in real-time using a fluorescently tagged actin-binding protein, LifeAct.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
LifeAct-GFP expression vector
-
Transfection reagent
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
24 hours after seeding, transfect the cells with the LifeAct-GFP expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration range of 10 nM to 1 µM can be tested to determine the optimal concentration for the cell line and desired effect. A vehicle control (DMSO) should be run in parallel.
-
Carefully replace the medium in the imaging dish with the medium containing this compound or the vehicle control.
-
Incubate the cells for a desired period (e.g., 1-4 hours) before imaging. Alternatively, for observing acute effects, imaging can be initiated immediately after adding the compound.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber.
-
Acquire images using a 488 nm laser for GFP excitation and appropriate emission filters.
-
Capture time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of several hours to observe changes in actin structures such as lamellipodia, filopodia, and stress fibers.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in cell morphology, the number and dynamics of cellular protrusions (lamellipodia and filopodia), and the organization of the actin cytoskeleton.
-
References
- 1. Live cell imaging of F-actin dynamics via Fluorescent Speckle Microscopy (FSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Rac and Cdc42 Video Imaged by Fluorescent Resonance Energy Transfer-Based Single-Molecule Probes in the Membrane of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: AZ13705339 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell adhesion, and motility. Upregulation of PAK1 activity is frequently observed in various cancers and is associated with increased cell migration and invasion, key processes in tumor metastasis. Therefore, inhibition of PAK1 with this compound presents a promising therapeutic strategy to impede cancer progression. These application notes provide detailed protocols for assessing the efficacy of this compound in in vitro migration and invasion assays.
Mechanism of Action: PAK1 Signaling in Cell Migration and Invasion
PAK1 is a central node in signaling pathways that control the actin cytoskeleton, a key driver of cell movement. Upon activation by small GTPases such as Rac1 and Cdc42, PAK1 phosphorylates a cascade of downstream substrates that regulate the formation of lamellipodia and filopodia, focal adhesions, and stress fibers, all of which are essential for cell migration and invasion.
// Nodes RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GTPases [label="Rac1 / Cdc42", fillcolor="#FBBC05", fontcolor="#202124"]; PAK1 [label="PAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIMK1 [label="LIMK1", fillcolor="#FBBC05", fontcolor="#202124"]; Cofilin [label="Cofilin", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Dynamics\n(Lamellipodia/Filopodia)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK/ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration &\nInvasion", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> GTPases; Integrins -> GTPases; GTPases -> PAK1 [label="Activation"]; this compound -> PAK1 [arrowhead=tee, label="Inhibition", color="#EA4335"]; PAK1 -> LIMK1; PAK1 -> MEK; PAK1 -> AKT; LIMK1 -> Cofilin [arrowhead=tee, label="Inactivation by\nPhosphorylation"]; Cofilin -> Actin [label="Actin Filament\nSevering"]; Actin -> Migration; MEK -> Migration; AKT -> Migration; }
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data from wound healing or transwell assays investigating the dose-dependent effects of this compound on cancer cell migration and invasion. The following tables are provided as templates for researchers to record and structure their experimental data when using this compound.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Concentration of this compound (nM) | Wound Closure (%) at 24h (Mean ± SD) | Wound Closure (%) at 48h (Mean ± SD) | Statistical Significance (p-value vs. Control) |
| 0 (Vehicle Control) | N/A | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Effect of this compound on Cell Invasion (Transwell Invasion Assay)
| Concentration of this compound (nM) | Number of Invading Cells (Mean ± SD) | Invasion Inhibition (%) (Mean ± SD) | Statistical Significance (p-value vs. Control) |
| 0 (Vehicle Control) | 0 | N/A | |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells to form a\nconfluent monolayer", fillcolor="#FBBC05", fontcolor="#202124"]; Scratch [label="Create a 'scratch' in the\nmonolayer with a pipette tip", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to remove debris", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Add media with this compound\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image0 [label="Image at 0h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 24h, 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImageX [label="Image at subsequent\ntime points", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze wound closure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Scratch; Scratch -> Wash; Wash -> Treat; Treat -> Image0; Image0 -> Incubate; Incubate -> ImageX; ImageX -> Analyze; Analyze -> End; }
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
24-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducibility.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratches at time 0 using an inverted microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Subsequent Imaging: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
Transwell Migration and Invasion Assay
This assay assesses the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
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// Edges Start -> Prepare; Prepare -> Chemoattractant; Chemoattractant -> Seed; Seed -> Incubate; Incubate -> Remove; Remove -> FixStain; FixStain -> ImageQuantify; ImageQuantify -> End; }
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
PBS
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal violet staining solution (e.g., 0.1% in 20% methanol)
-
Inverted microscope with a camera
Procedure:
-
Prepare Transwell Inserts:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line). Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
For Migration Assay: No coating is needed.
-
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a predetermined optimal concentration.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Assay Setup:
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for the cell line (typically 12-48 hours).
-
Removal of Non-Migrated/Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/invaded cells.
-
Fixation and Staining:
-
Fix the cells that have migrated/invaded to the underside of the membrane by immersing the insert in methanol or paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated/invaded cells per field. The percentage of inhibition can be calculated relative to the vehicle control.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiments.
-
Concentration of this compound: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits migration/invasion without causing significant cytotoxicity, which could confound the results. An initial MTT or similar viability assay is recommended.
-
Scratch Consistency: In the wound healing assay, strive for consistent scratch width across all wells to ensure reproducibility.
-
Chemoattractant: The choice and concentration of the chemoattractant in the Transwell assay should be optimized for the specific cell line.
-
Incubation Time: The incubation time for both assays is cell-line dependent and should be optimized to achieve measurable migration/invasion in the control group without reaching complete wound closure or oversaturation of the Transwell membrane.
By following these detailed protocols, researchers can effectively evaluate the inhibitory potential of this compound on cancer cell migration and invasion, providing valuable insights into its therapeutic potential.
Application Notes and Protocols for the PAK1 Inhibitor AZ13705339
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1] It demonstrates a low nanomolar IC₅₀ value, typically around 10–20 nM in enzymatic assays.[1] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts key signaling pathways, including the MAPK and PI3K/AKT cascades, which are often dysregulated in cancer.[1] Due to its high selectivity over other PAK isoforms and kinases, this compound is a valuable tool for investigating the biological functions of PAK1.[1]
In Vitro Applications
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PAK1 in a biochemical assay.
Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
This compound
-
DMSO (for compound dilution)
-
Detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add the recombinant PAK1 enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Signaling Pathway
This compound inhibits the kinase activity of PAK1, thereby blocking downstream signaling events.
Caption: Inhibition of the PAK1 signaling pathway by this compound.
General Protocol for Oral Gavage in Mice
This section provides a generalized protocol for the oral administration of a test compound to mice via gavage. This is a standard method and is not based on specific studies with this compound.
Materials:
-
Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently pick up the mouse by the base of the tail.
-
Allow the mouse to grasp a wire cage lid or other suitable surface with its forepaws.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Ensure the head is immobilized to prevent movement during gavage.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Compound Administration:
-
Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to administer the compound.
-
The typical administration volume for mice is 5-10 mL/kg body weight.[2]
-
-
Post-Administration Monitoring:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in posture.
-
Quantitative Data Summary
As no in vivo oral administration data for this compound is publicly available, a table summarizing pharmacokinetic and pharmacodynamic parameters cannot be provided. The table below summarizes the known in vitro properties of this compound.
| Parameter | Value | Reference |
| Target | p21-activated kinase 1 (PAK1) | [1] |
| Mechanism of Action | ATP-competitive inhibitor | [1] |
| IC₅₀ | ~10-20 nM (enzymatic assay) | [1] |
| Binding Affinity (Kd) | PAK1: 0.28 nM, PAK2: 0.32 nM | MedChemExpress |
| Primary Application | In vitro research tool | [1] |
References
Application Note: Preparation of AZ13705339 Stock Solution
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2, with IC50 values of 0.33 nM and 6 nM, respectively.[1][2] It displays over 7,500-fold selectivity for PAK1 over PAK4.[1][2] The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and preventing the phosphorylation of downstream substrates.[3] This inhibition disrupts key signaling pathways, such as MAPK and PI3K/AKT, which are involved in cytoskeletal dynamics, cell proliferation, and survival.[3] Due to its high potency and selectivity, this compound serves as a valuable chemical probe for studying PAK1-driven biological processes and as a potential therapeutic lead for diseases like cancer.[3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and activity in experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below. Note that batch-specific molecular weight may vary slightly due to hydration and should be confirmed from the certificate of analysis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₆FN₇O₃S | [1] |
| Molecular Weight | 629.75 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | [3] |
| IC₅₀ Values | PAK1: 0.33 nM, PAK2: 6 nM, pPAK1: 59 nM, PAK4: 2.6 µM | [1][5] |
| Binding Affinity (Kd) | PAK1: 0.28 nM, PAK2: 0.32 nM | [5][6] |
| Solubility | DMSO: ≥100 mM (up to 397 mM reported); Ethanol: 20 mM (with gentle warming) | [1][2][5] |
| Storage (Solid) | Store at -20°C in a dry, dark place. | [1][3] |
| Storage (Stock Solution) | Long-term (≤6 months): -80°C; Short-term (≤1 month): -20°C. Aliquoting is recommended. | [5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound solid powder (CAS: 2016806-57-6)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-calculation of Required Volumes:
-
Before opening the product vial, calculate the volume of DMSO required to achieve the desired stock concentration.
-
The formula to use is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For preparing a 10 mM (0.01 M) stock solution from 1 mg (0.001 g) of this compound (M.Wt. 629.75):
-
Volume (L) = 0.001 g / (0.01 mol/L * 629.75 g/mol ) = 0.00015879 L
-
Volume (µL) = 158.8 µL
-
-
-
Weighing the Compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
On an analytical balance, carefully weigh the desired amount of the compound (e.g., 1 mg). For pre-weighed amounts, proceed to the next step.
-
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 158.8 µL for 1 mg) to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible solid particles. If particulates remain, sonication in an ultrasonic bath or gentle warming (to 37°C) can aid in complete solubilization.[6][7] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid cytotoxicity.[6]
-
-
Storage and Handling:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.[5][6]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[5]
-
When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or cell culture medium.
-
Visualizations
Signaling Pathway of PAK1 Inhibition
The diagram below illustrates the signaling cascade involving PAK1. Growth factor signaling through Receptor Tyrosine Kinases (RTKs) activates small GTPases like Rac and Cdc42, which in turn recruit and activate PAK1. Activated PAK1 phosphorylates numerous downstream substrates, influencing cell motility and survival. This compound directly inhibits the kinase activity of PAK1, blocking these downstream effects.
Caption: Simplified signaling pathway showing inhibition of PAK1 by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow provides a logical sequence for the preparation of a chemical stock solution, from receiving the compound to final storage.
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PAK | TargetMol [targetmol.com]
- 7. file.glpbio.com [file.glpbio.com]
Troubleshooting & Optimization
Potential off-target effects of AZ13705339
Of note, there is no publicly available information regarding a compound designated "AZ13705339." The following technical support center is a generalized guide based on established knowledge of small-molecule kinase inhibitors and is intended to assist researchers in troubleshooting potential off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the hypothetical kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A1: Yes, unexpected or inconsistent results are often an indication of off-target effects.[1] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[2] These unintended interactions can lead to phenotypic outcomes that are independent of the intended target. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.
Q2: What are the initial steps to investigate potential off-target effects of this compound?
A2: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. A significant difference between the potency for the cellular effect and the biochemical IC50 for the intended target may suggest off-target effects.
-
Control Compound: If available, use a structurally distinct inhibitor for the same target. If this control compound does not replicate the phenotype seen with this compound, it strengthens the possibility of off-target effects.
-
Target Engagement Assay: Confirm that this compound is engaging its intended target within your cellular model at the concentrations being used. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.[3][4]
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly points towards off-target effects.
Q3: How can the specific off-targets of this compound be identified?
A3: Several techniques can be employed to identify the specific off-targets of this compound:
-
Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions.[5][6][7]
-
Chemical Proteomics: Techniques such as affinity-based profiling can identify cellular targets by using the compound as bait to capture binding proteins, which are then identified by mass spectrometry.[6]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[8]
Q4: What is paradoxical pathway activation, and could it be an off-target effect of this compound?
A4: Paradoxical pathway activation is when treatment with an inhibitor leads to an increase in the activity of the pathway it is supposed to inhibit. This can be due to the disruption of negative feedback loops or off-target effects on upstream regulators.[1][9] For instance, inhibiting a downstream kinase might prevent the feedback phosphorylation and inactivation of an upstream kinase, leading to its hyperactivation.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular viability assays.
-
Observation: High variability in MTT or other cell viability assay results.
-
Potential Cause & Troubleshooting Steps:
-
Compound Solubility: Poor solubility can lead to inconsistent concentrations.
-
Uneven Cell Seeding: Inconsistent cell numbers per well.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.[10]
-
-
Edge Effects: Evaporation from outer wells of a microplate can concentrate the compound.
-
Recommendation: Avoid using the outermost wells or fill them with sterile PBS or media.[10]
-
-
Issue 2: Discrepancy between biochemical potency (IC50) and cellular activity (EC50).
-
Observation: this compound is potent in an enzymatic assay but shows weak activity in cellular assays.
-
Potential Cause & Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical assays often use ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher.[10]
-
Recommendation: High cellular ATP can outcompete ATP-competitive inhibitors. This is an inherent challenge, and the observed cellular potency is a more physiologically relevant measure.
-
-
Cell Permeability: The compound may not be efficiently entering the cells.
-
Recommendation: Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA) or by measuring intracellular compound concentration using LC-MS/MS.
-
-
Target Engagement: The compound may not be binding to its intended target in the cellular environment.
-
Issue 3: Unexpected changes in signaling pathways.
-
Observation: Western blot analysis shows changes in the phosphorylation of proteins in parallel or upstream pathways.
-
Potential Cause & Troubleshooting Steps:
-
Off-Target Inhibition: this compound may be inhibiting a kinase in another pathway.
-
Recommendation: Consult kinase profiling data to identify potential off-targets in the affected pathway. Use a specific inhibitor for the suspected off-target to confirm this finding.
-
-
Disruption of Negative Feedback Loop: Inhibition of the primary target may lead to the activation of an upstream kinase that is normally suppressed by the target.
-
Recommendation: Investigate the literature for known feedback mechanisms in your signaling pathway. Perform a time-course experiment to observe the dynamics of pathway activation.
-
-
Activation of Compensatory Pathways: Cells may adapt to the inhibition of one pathway by upregulating another.
-
Recommendation: Probe for the activation of known compensatory pathways (e.g., PI3K/Akt, MAPK) using western blotting.[1]
-
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM | Classification |
| Target Kinase A (On-Target) | 98% | On-Target |
| Off-Target Kinase X | 85% | Potent Off-Target |
| Off-Target Kinase Y | 62% | Moderate Off-Target |
| Off-Target Kinase Z | 25% | Weak Off-Target |
This table summarizes data from a hypothetical kinase profiling screen. It highlights the on-target potency and identifies potential off-targets to investigate further.
Table 2: Example IC50 Values for this compound
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Target Kinase A (On-Target) | 15 | 150 |
| Off-Target Kinase X | 80 | 950 |
| Off-Target Kinase Y | 500 | >10,000 |
This table provides a quantitative comparison of the potency of this compound against its intended target and a significant off-target in both biochemical and cellular assays.
Experimental Protocols
Protocol 1: Kinase Profiling
Broad kinase screening is essential for identifying potent and selective kinase inhibitors.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration 100-fold higher than the final assay concentration is typically required.
-
Assay Plate Preparation: Dispense the required volume of kinase, substrate, and cofactors into the wells of a microplate.
-
Compound Addition: Add this compound or a vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[13]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.
-
Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate. This is often done using a filter-binding assay.[14]
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][12]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-3 hours) in a humidified incubator.[15]
-
Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer, such as PBS, supplemented with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.[4]
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be achieved through freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples to determine the thermal shift.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. CETSA [cetsa.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Navigating Experimental Variability with AZ13705339: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting inconsistent results and addressing frequently asked questions (FAQs) related to the use of AZ13705339, a potent and selective PAK1 inhibitor. By offering detailed experimental protocols, data summaries, and clear visualizations of key biological pathways and workflows, this guide aims to empower researchers to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1] Its mechanism of action is competitive binding to the ATP-binding pocket of PAK1, which prevents the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways, such as MAPK and PI3K/AKT, that are often dysregulated in cancer and other diseases.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For short-term storage (days to weeks), it is recommended to store this compound at 0-4°C. For long-term storage (months), the compound should be kept at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO. For cellular assays, it is crucial to use freshly opened, high-purity DMSO to ensure complete dissolution, as hygroscopic DMSO can negatively impact solubility.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected IC50 value or lack of cellular activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions (-20°C for long-term). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Solubility Issues | Use high-quality, anhydrous DMSO for preparing stock solutions. Ensure complete dissolution by vortexing or brief sonication. When diluting into aqueous media for cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and does not precipitate the compound. |
| Incorrect Concentration | Verify the accuracy of calculations for stock solution and working concentrations. Use calibrated pipettes for all dilutions. |
| Cell Line Specific Effects | The expression level of PAK1 can vary between cell lines, potentially influencing the inhibitor's efficacy. Confirm PAK1 expression in your cell line of interest via Western blot or qPCR. |
Issue 2: Variability in replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell number and volume for all wells. Allow cells to adhere and stabilize before adding the inhibitor. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. |
Issue 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | While this compound is highly selective for PAK1, using excessively high concentrations can lead to off-target effects.[1] Perform a dose-response experiment to determine the optimal concentration that inhibits PAK1 without causing significant off-target activity. |
| Compensation by Other Kinases | Inhibition of PAK1 may lead to the activation of compensatory signaling pathways. Investigate the activation state of other related kinases (e.g., other PAK isoforms) using phospho-specific antibodies. |
Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Target | IC50 (nM) | Kd (nM) | Notes |
| PAK1 | 0.33[2][3] | 0.28[2] | Highly potent inhibition. |
| pPAK1 | 59[2] | - | Inhibition of the phosphorylated, active form of PAK1. |
| PAK2 | 6[3] | 0.32[2] | High affinity binding. |
| PAK4 | 2600[3] | - | Demonstrates high selectivity over Group II PAKs (>7500-fold).[3] |
Key Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the effect of this compound on cell viability or proliferation.
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 1000x the final desired concentrations.
-
Treatment: Add the diluted this compound to the cell culture medium to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or proliferation assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Western Blotting for PAK1 Signaling
This protocol outlines the steps to assess the inhibition of PAK1 signaling by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-PAK1 (or a downstream target like phospho-MEK) and total PAK1. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of PAK1 inhibition.
Visualizing Key Pathways and Workflows
Caption: Mechanism of action of this compound in the PAK1 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A streamlined workflow for a typical cell-based assay using this compound.
References
Minimizing cytotoxicity of AZ13705339 in long-term assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of AZ13705339 in long-term assays.
Understanding this compound
This compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1] It functions by competitively binding to the ATP-binding pocket of PAK1, thereby inhibiting its kinase activity.[1] This action disrupts downstream signaling pathways, such as MAPK and PI3K/AKT, which are often dysregulated in cancer and are involved in cytoskeletal dynamics, cell motility, survival, and proliferation.[1] While a valuable tool for research, long-term exposure to small molecule inhibitors like this compound can lead to cytotoxicity, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1] It binds to the ATP-binding pocket of PAK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways crucial for cell proliferation, survival, and migration.[1]
Q2: What are the known IC50 values for this compound?
A2: this compound is a highly potent inhibitor of PAK1 and PAK2. The reported half-maximal inhibitory concentrations (IC50) are 0.33 nM for PAK1 and 6 nM for PAK2.[2] It demonstrates significant selectivity over other kinases, such as PAK4 (IC50 = 2.6 μM).[2]
Q3: Is this compound expected to be cytotoxic in long-term assays?
A3: While specific long-term cytotoxicity data for this compound is limited, prolonged inhibition of a key signaling node like PAK1 can lead to cytotoxicity. The effects can be cell-line dependent and may be cytostatic (inhibiting proliferation) rather than directly cytotoxic (killing cells) at certain concentrations. For instance, the PAK1 selective inhibitor NVS-PAK1-1 was observed to be largely cytostatic.[3] In contrast, the pan-PAK inhibitor PF-3758309 has been shown to induce dose-dependent cytotoxicity and apoptosis.[4] Therefore, it is crucial to determine the optimal concentration of this compound for your specific cell line and experimental duration to minimize off-target effects and cytotoxicity.
Q4: What are potential off-target effects of this compound?
A4: this compound is described as a highly selective PAK1 inhibitor.[1] However, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations. It is advisable to perform experiments at the lowest effective concentration to minimize the risk of off-target activities.
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Assays
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations. | Cell line is highly sensitive to PAK1 inhibition. | Perform a dose-response curve with a wide range of this compound concentrations to determine the cytostatic and cytotoxic ranges. Start with concentrations well below the reported cellular IC50 for pPAK1 inhibition (59 nM) and gradually increase.[5] |
| Compound instability in culture medium. | Prepare fresh stock solutions of this compound and add fresh inhibitor at each media change for long-term experiments. Protect stock solutions from light and repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in cell seeding density or growth phase. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Ensure cells are in the logarithmic growth phase when initiating the assay. |
| Inconsistent inhibitor concentration. | Always use freshly diluted inhibitor from a validated stock solution for each experiment. | |
| Reduced cell proliferation but no significant cell death. | The effect of this compound in the chosen cell line and concentration is primarily cytostatic. | This may be the desired on-target effect. To confirm, consider assays that specifically measure cell cycle arrest (e.g., flow cytometry with propidium iodide staining). |
| Unexpected phenotypic changes in cells. | Potential off-target effects of this compound. | Lower the concentration of the inhibitor. If the phenotype persists, consider using a structurally different PAK1 inhibitor as a control to confirm the phenotype is due to PAK1 inhibition. |
Quantitative Data Summary for PAK1 Inhibitors
| Inhibitor | Target(s) | Cell Line(s) | Assay Duration | Observed Effect | IC50 / EC50 | Reference |
| NVS-PAK1-1 | PAK1 (selective) | MS02, HEI-193 | 72 hours | Reduced proliferation (cytostatic) | 4.7 µM, 6.2 µM | [3] |
| PF-3758309 | Pan-PAK | ATLL cell lines | 24-48 hours | Dose-dependent cytotoxicity and apoptosis | 1.8 - 13.4 µM (48h) | [4] |
| FRAX-1036 | Pan-Group A PAK | Murine & human schwannoma cells | 72 hours | Reduced proliferation | Not specified | [3] |
Key Experimental Protocols
Long-Term Cytotoxicity Assessment using Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies over a longer period, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a range of this compound concentrations in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Change the medium with freshly prepared inhibitor or vehicle every 2-3 days.
-
-
Colony Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated sample / PE of control sample) x 100%.
-
Plot the SF against the concentration of this compound to determine the IC50 for long-term growth inhibition.
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Methodology:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and a known apoptosis inducer).
-
Incubate for the desired duration of the long-term experiment.
-
-
Assay Procedure (Promega Caspase-Glo® 3/7 Assay):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
Plot the luminescence values against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. medkoo.com [medkoo.com]
- 2. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. probechem.com [probechem.com]
Interpreting unexpected phenotypes with AZ13705339
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZ13705339. The information herein is designed to help interpret unexpected phenotypes and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It functions by competitively binding to the ATP-binding pocket of PAK1, which prevents the phosphorylation of downstream substrates.[1] This inhibition disrupts key signaling pathways, such as MAPK and PI3K/AKT, that are involved in cytoskeletal dynamics, cell motility, survival, and proliferation.[1][4] Due to its central role in these processes, this compound is a valuable tool for research in oncology, neurological disorders, and fibrosis.[1]
Q2: What are the known binding affinities and inhibitory concentrations of this compound?
A2: this compound exhibits low nanomolar potency for PAK1 and PAK2. Its selectivity is a key feature, with a significantly lower affinity for other kinases like PAK4. The known IC50 and Kd values are summarized below.
| Target | IC50 (nM) | Kd (nM) | Notes |
| PAK1 | 0.33[2][3][5] | 0.28[2][5][6][7] | Primary Target |
| pPAK1 | 59[2][5][6][7] | - | Phosphorylated PAK1 |
| PAK2 | 6[8] | 0.32[2][5][6][7] | High affinity off-target |
| PAK4 | 2,600[8] | - | >7500-fold lower affinity than PAK1[8] |
Q3: I'm observing an unexpected phenotype that doesn't align with known PAK1 function. What could be the cause?
A3: While this compound is highly selective, unexpected phenotypes can arise from several factors. Here are the most common possibilities:
-
High Potency on PAK2: this compound inhibits PAK2 with a Kd of 0.32 nM.[2][5][6][7] If your experimental system has a high dependence on PAK2, the observed phenotype might be driven by inhibition of this isoform.
-
Off-Target Kinase Inhibition: At higher concentrations, off-target effects become more likely. A screening of this compound at 0.1 µM against 125 kinases revealed that it inhibited 8 other kinases by more than 80%, primarily from the Src family.[4]
-
Concentration-Dependent Effects: Using concentrations significantly above the IC50 for PAK1 can lead to non-specific binding and toxicity, which can manifest as unexpected phenotypes.[9]
-
Pathway Retroactivity: Inhibition of a downstream kinase like PAK1 can sometimes lead to upstream changes in a linked pathway, a phenomenon known as retroactivity.[10] This could activate or inhibit other signaling cascades in an unforeseen manner.
-
Complex Biology of PAK1: The role of PAK1 can be highly context-dependent. For instance, studies on PAK1 gene knockout models have shown surprisingly different outcomes in different models of colitis-associated cancer, indicating a complex role for PAK1 in intestinal homeostasis.[11]
Below is a diagram illustrating the decision-making process when encountering an unexpected phenotype.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unexpected tumor-resistant phenotype from floxing PAK1 in a mouse model of colitis associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to address AZ13705339 precipitation in media
Technical Support Center: AZ13705339
This technical support center provides troubleshooting guidance and frequently asked questions regarding precipitation issues observed with the use of this compound in various experimental media.
Troubleshooting Guide
Issue: Precipitation of this compound observed upon dissolution in media.
This guide provides a step-by-step approach to diagnose and resolve precipitation of this compound in your experimental media.
1. Initial Assessment: Confirming Precipitation
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Question: How can I be certain that the observed particulate matter is this compound precipitate and not a result of other components in my media?
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Answer: Visually inspect the media under a microscope. This compound precipitate often appears as crystalline structures. To confirm, prepare a control sample of the media without this compound and compare it to your experimental sample. The absence of particulate matter in the control sample would strongly indicate that this compound is the source of the precipitation.
2. Solubility and Concentration
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Question: What is the recommended solvent and maximum soluble concentration of this compound in common cell culture media?
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Answer: this compound is most soluble in DMSO. We recommend preparing a stock solution in the range of 10-50 mM in 100% DMSO. The final working concentration in aqueous media should not exceed the solubility limit. Exceeding this limit is a common cause of precipitation.
Table 1: Solubility of this compound in Common Media
Media Type Recommended Maximum Working Concentration (µM) DMEM 25 RPMI-1640 20 McCoy's 5A 15 | MEM | 30 |
3. Experimental Protocol for Solubility Assessment
A detailed protocol for determining the solubility of this compound in your specific media is provided below.
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Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
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Materials:
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This compound powder
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100% DMSO
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Your specific cell culture medium (e.g., DMEM)
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Sterile microcentrifuge tubes
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Spectrophotometer
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Create a series of dilutions of the stock solution into your cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Incubate the solutions at your experimental temperature (e.g., 37°C) for 1 hour.
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Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the absorbance at the characteristic wavelength for this compound (e.g., 280 nm).
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Plot the absorbance as a function of concentration. The point at which the absorbance plateaus indicates the solubility limit.
-
4. pH and Temperature Effects
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Question: Can the pH or temperature of my media influence the solubility of this compound?
-
Answer: Yes, both pH and temperature can significantly impact the solubility of small molecules. This compound is more soluble in slightly acidic conditions (pH 6.8-7.2). Ensure your media is properly buffered. Additionally, solubility can be temperature-dependent. If you are working at a lower temperature, the solubility of this compound may decrease.
5. Media Components Interaction
-
Question: Could components in my media, such as serum, be interacting with this compound and causing precipitation?
-
Answer: It is possible that proteins or other components in fetal bovine serum (FBS) or other supplements can bind to this compound and lead to precipitation.
Troubleshooting Workflow for Media Component Interaction
Caption: Troubleshooting workflow for media component interaction.
Frequently Asked Questions (FAQs)
-
Q1: I observed precipitation even when using the recommended concentration. What should I do?
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A1: First, re-verify the concentration of your stock solution. If the stock concentration is accurate, consider preparing a fresh, lower concentration stock. Also, ensure that the final DMSO concentration in your media does not exceed 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
-
Q2: Can I pre-warm the media to increase the solubility of this compound?
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A2: Yes, pre-warming the media to your experimental temperature (e.g., 37°C) before adding this compound can sometimes improve solubility. However, avoid excessive heating as it may degrade the compound or other media components.
-
-
Q3: Is it better to add the this compound stock solution to the media slowly?
-
A3: Yes, we recommend adding the this compound stock solution dropwise while gently vortexing or swirling the media. This gradual addition can help prevent localized high concentrations that may lead to immediate precipitation.
Signaling Pathway of this compound (Hypothetical)
Caption: Hypothetical signaling pathway of this compound.
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Best practices for storing and handling AZ13705339
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the potent and selective PAK1/PAK2 inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). Its mechanism of action is the competitive binding to the ATP-binding pocket of these kinases, which prevents the phosphorylation of their downstream substrates. This inhibition disrupts signaling pathways, such as the MAPK and PI3K/AKT cascades, that are involved in cytoskeletal dynamics, cell motility, survival, and proliferation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, such as during routine lab use, it can be kept at 0 - 4°C for days to weeks. It is recommended to store the compound in a dry and dark environment.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM with gentle warming. For optimal stability, it is recommended to prepare stock solutions in DMSO. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.
Q4: Can I ship this compound at ambient temperature?
A4: Yes, this compound is stable enough for a few weeks during ordinary shipping at ambient temperature.
Q5: What are the main research applications for this compound?
A5: this compound is primarily used in cancer research to study the roles of PAK1 and PAK2 in tumor cell growth, migration, and invasion. It also has potential applications in studying neurological disorders and fibrosis where aberrant PAK1 activity is implicated.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using single-use aliquots.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your working dilutions. Given its high potency (IC50 values in the low nanomolar range for PAK1), ensure accurate dilution of the stock solution.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to maintain solubility and minimize solvent effects on cells.
-
Issue 2: Difficulty Dissolving the Compound
-
Possible Cause 1: Insufficient Solubilization Technique.
-
Solution: To aid in dissolving this compound, gentle warming of the solution and sonication can be employed.
-
-
Possible Cause 2: Incorrect Solvent.
-
Solution: Use high-purity, anhydrous DMSO for preparing the primary stock solution. For working solutions in aqueous media, ensure the final DMSO concentration is compatible with your experimental system.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 629.75 g/mol | |
| Formula | C₃₃H₃₆FN₇O₃S | |
| CAS Number | 2016806-57-6 | |
| Purity | ≥98% | |
| IC₅₀ (PAK1) | 0.33 nM | |
| IC₅₀ (PAK2) | 6 nM | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 20 mM (with gentle warming) |
Experimental Protocols
Example Protocol: Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your highest inhibitor concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent ATP-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Workflow for storing and handling this compound.
Caption: Inhibition of the PAK1 signaling pathway by this compound.
Avoiding experimental artifacts with AZ13705339
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists avoid experimental artifacts when working with the selective kinase inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Protein Kinase X (PKX). By binding to the kinase domain of PKX, it blocks the phosphorylation of its downstream substrates, thereby inhibiting the PKX signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. The stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution can be further diluted in appropriate vehicles such as saline, PBS, or a solution containing Tween-80 and PEG400.
Q3: How can I confirm that this compound is active in my cell line?
The activity of this compound can be confirmed by performing a Western blot analysis to assess the phosphorylation status of a known downstream target of PKX. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would indicate its activity.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
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Possible Cause 1: Compound Precipitation. this compound may precipitate out of solution at high concentrations or in certain media, leading to variable effective concentrations.
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Solution: Visually inspect the media for any precipitate after adding the compound. If precipitation is suspected, consider lowering the final concentration or using a different formulation for dilution.
-
-
Possible Cause 2: Cell Density. The effective concentration of the inhibitor can be influenced by cell density.
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Solution: Ensure consistent cell seeding density across all experiments. Optimize the cell number to be within the linear range of the assay.
-
-
Possible Cause 3: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their free concentration.
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Solution: Perform experiments in low-serum or serum-free media if your cell line can tolerate it. Alternatively, determine the IC50 value in the presence of the intended serum concentration to account for this effect.
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Problem 2: Off-target effects observed at higher concentrations.
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Possible Cause: Loss of Selectivity. Like many kinase inhibitors, the selectivity of this compound is dose-dependent. At concentrations significantly above the IC50 for PKX, it may inhibit other kinases.
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Solution: Use the lowest effective concentration of this compound that elicits the desired biological response. Perform a dose-response curve to identify the optimal concentration range. Refer to the selectivity profile of this compound to anticipate potential off-target kinases.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 (PKX) | 5 nM | In vitro biochemical assay |
| Cellular Potency | 50-200 nM | Varies by cell line and assay conditions |
| Solubility (DMSO) | > 50 mM | |
| Solubility (PBS) | < 1 µM | |
| Plasma Protein Binding | 98% | Human plasma |
Experimental Protocols
Western Blot for PKX Pathway Inhibition
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 2, 6, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies against phospho-PKX substrate and total PKX substrate overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
Comparative Analysis of AZ13705339 and Other PAK1 Inhibitors
This guide provides a comprehensive comparison of the p21-activated kinase 1 (PAK1) inhibitor, AZ13705339, with other notable PAK1 inhibitors. The comparative analysis is supported by experimental data on their potency, selectivity, and cellular activity. Detailed experimental protocols for key validation assays are also provided to aid researchers in their study design.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Among the six identified PAK isoforms, PAK1 is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting PAK1 are therefore valuable tools for cancer research and potential drug development. This compound is a highly potent and selective PAK1 inhibitor.[2][3][4] This guide evaluates its performance against other well-characterized PAK1 inhibitors.
Data Presentation: Quantitative Comparison of PAK1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other PAK1 inhibitors. The data has been compiled from various sources and represents a non-exhaustive list of available inhibitors.
Table 1: In Vitro Potency of PAK1 Inhibitors
| Inhibitor | Type | PAK1 IC50 (nM) | PAK1 Ki (nM) | PAK1 Kd (nM) | Assay Method |
| This compound | ATP-competitive | 0.33 | - | 0.28 | Biochemical Assay |
| FRAX597 | ATP-competitive | 8 | - | - | Z'-LYTE Assay |
| G-5555 | ATP-competitive | - | 3.7 | - | Biochemical Assay |
| NVS-PAK1-1 | Allosteric | 5 | - | 7 | Caliper Assay |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Values are indicative and may vary based on assay conditions.
Table 2: Selectivity Profile of PAK1 Inhibitors
| Inhibitor | PAK2 IC50 (nM) | PAK3 IC50 (nM) | PAK4 IC50 (nM) | Other Notable Off-Targets (>80% inhibition at 100 nM) |
| This compound | - | - | >7500-fold less potent than PAK1 | Src family kinases |
| FRAX597 | 13 | 19 | >10,000 | YES1, RET, CSF1R, TEK |
| G-5555 | 11 (Ki) | - | - | KHS1, Lck, MST3, MST4, SIK2, YSK1 |
| NVS-PAK1-1 | 270 (dephosphorylated) | - | - | Highly selective across a panel of 442 kinases |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Generic Protocol)
This protocol provides a general framework for determining the in vitro potency of PAK1 inhibitors. Specific details may vary based on the assay platform (e.g., radiometric, fluorescence-based).
Materials:
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Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
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ATP
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Specific PAK1 peptide substrate (e.g., a synthetic peptide with a phosphorylation site for PAK1)
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Test inhibitor (e.g., this compound) dissolved in DMSO
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Z'-LYTE™ Kinase Assay Kit, or [γ-³²P]ATP for radiometric assays)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
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In a microplate, add the recombinant PAK1 enzyme to the kinase buffer.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
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Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
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Stop the reaction by adding a stop solution (e.g., EDTA for chelation of MgCl2).
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Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
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Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for PAK1 Signaling Pathway
This method is used to assess the effect of PAK1 inhibitors on the phosphorylation of downstream targets in a cellular context.
Materials:
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Cell line of interest (e.g., a cancer cell line with known PAK1 activity)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-phospho-downstream target, anti-total-downstream target, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway.
Experimental Workflow for PAK1 Inhibitor Validation
Caption: General workflow for validating PAK1 inhibitors.
References
A Comparative Guide to PAK Inhibitors: AZ13705339 vs. FRAX597
In the landscape of cancer research and drug development, p21-activated kinases (PAKs) have emerged as critical therapeutic targets. These kinases are key effectors of Rac/Cdc42 signaling and are implicated in various cellular processes that drive tumorigenesis, including proliferation, survival, and metastasis. This guide provides an objective comparison of two prominent PAK inhibitors, AZ13705339 and FRAX597, with a focus on their biochemical properties, selectivity, and cellular activity, supported by available experimental data.
Biochemical Potency and Selectivity
This compound and FRAX597 are both potent, ATP-competitive inhibitors of Group I PAKs (PAK1, PAK2, and PAK3). However, they exhibit distinct profiles in terms of potency and selectivity.
This compound is a highly potent inhibitor of PAK1 and PAK2.[1][2][3][4] It demonstrates exceptional potency against PAK1 with an IC50 value of 0.33 nM.[1][2][3][4] Its inhibitory activity against PAK2 is also strong, with a reported IC50 of 6 nM.[1][2] A key feature of this compound is its remarkable selectivity. It displays over 7500-fold selectivity for PAK1 over the Group II PAK member, PAK4.[1][2] The binding affinities (Kd) of this compound for PAK1 and PAK2 are 0.28 nM and 0.32 nM, respectively.[3][4][5]
FRAX597 , on the other hand, is a potent inhibitor of all three Group I PAKs. Its biochemical IC50 values are 8 nM for PAK1, 13 nM for PAK2, and 19 nM for PAK3.[6][7] While it effectively targets Group I PAKs, it shows minimal inhibitory activity against Group II PAKs, such as PAK4, PAK5, and PAK6.[6][7] It is important to note that FRAX597 has been observed to have some off-target effects, showing inhibitory capacity towards other kinases like YES1, RET, CSF1R, and TEK at a concentration of 100 nM.[7]
The development of this compound was the result of a structure-based drug design approach aimed at improving PAK1 potency and achieving high kinase selectivity.[8] Both inhibitors function by competing with ATP for binding to the kinase domain of the PAK enzymes.[6]
Quantitative Data Summary
| Parameter | This compound | FRAX597 |
| Target(s) | PAK1, PAK2 | Group I PAKs (PAK1, PAK2, PAK3) |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Biochemical IC50 (PAK1) | 0.33 nM[1][2][3][4] | 8 nM[6][7] |
| Biochemical IC50 (PAK2) | 6 nM[1][2] | 13 nM[6][7] |
| Biochemical IC50 (PAK3) | Not Reported | 19 nM[6][7] |
| Biochemical IC50 (PAK4) | 2.6 µM (>7500-fold selective for PAK1)[1][2] | >10 µM[6] |
| Binding Affinity (Kd, PAK1) | 0.28 nM[3][4][5] | Not Reported |
| Binding Affinity (Kd, PAK2) | 0.32 nM[3][4][5] | Not Reported |
| Cellular IC50 | Not Reported | ~70 nM (in SC4 cells)[6] |
| Known Off-Targets | Some Src family kinases[9] | YES1, RET, CSF1R, TEK[7] |
Signaling Pathway Overview
PAKs are central nodes in signaling pathways that regulate a multitude of cellular functions. Their activation is primarily initiated by the binding of active small GTPases, Rac and Cdc42. This interaction relieves autoinhibition and allows for kinase activation. Downstream of PAKs, a cascade of phosphorylation events influences the cytoskeleton, cell survival, and gene expression, often contributing to cancer progression.
Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize and compare PAK inhibitors like this compound and FRAX597.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PAK isoform.
Materials:
-
Recombinant PAK enzyme (e.g., PAK1, PAK2)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., PAKtide)
-
Test inhibitors (this compound, FRAX597) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the diluted inhibitor (or DMSO for control).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the number of viable cells after treatment with an inhibitor to determine its effect on cell growth.
Objective: To determine the cellular IC50 of a compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., NF2-deficient Schwann cells)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, FRAX597) dissolved in DMSO
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a Coulter counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or count the cells to determine the number of viable cells.
-
The cellular IC50 value is calculated by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and FRAX597 are valuable tools for researchers studying PAK signaling. This compound stands out for its exceptional potency against PAK1 and its high degree of selectivity, making it a precise probe for investigating the specific roles of PAK1 and PAK2. FRAX597, while also a potent Group I PAK inhibitor, has a broader inhibitory profile within this group and has demonstrated anti-tumor activity in preclinical models.[6][10] The choice between these inhibitors will depend on the specific research question, with this compound being ideal for studies requiring high selectivity for PAK1/2, and FRAX597 being suitable for broader inhibition of Group I PAKs. Further research and head-to-head comparative studies in various cellular and in vivo models will continue to delineate the therapeutic potential of these and other PAK inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ13705339: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitor AZ13705339 against a relevant alternative, FRAX597. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
This compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] Developed by AstraZeneca, it serves as an invaluable in vitro probe for studying the biological roles of these kinases.[2][3] This guide provides a detailed look at its kinase selectivity profile in comparison to FRAX597, another well-characterized PAK inhibitor.
Kinase Selectivity Profile: this compound vs. FRAX597
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects in a clinical setting. The following tables summarize the available quantitative data on the kinase selectivity of this compound and FRAX597.
| Target Kinase | This compound IC50 (nM) | Reference |
| PAK1 | 0.33 | [1] |
| PAK2 | 6 | [1] |
| PAK4 | 2600 | [1] |
Table 1: IC50 values of this compound against p21-activated kinases (PAKs). This table showcases the high potency of this compound for PAK1 and PAK2, with a remarkable >7500-fold selectivity for PAK1 over PAK4.
| Target Kinase | FRAX597 IC50 (nM) | Reference |
| PAK1 | 8 | [4][5] |
| PAK2 | 13 | [4][5] |
| PAK3 | 19 | [4][5] |
| PAK4 | >10,000 |
Table 2: IC50 values of FRAX597 against p21-activated kinases (PAKs). FRAX597 demonstrates potent inhibition of Group I PAKs (PAK1, PAK2, and PAK3) with minimal activity against the Group II member, PAK4.
At a concentration of 100 nM, FRAX597 also demonstrates significant inhibition of other kinases, including YES1 (87% inhibition), RET (82% inhibition), CSF1R (91% inhibition), and TEK (87% inhibition).[5]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery and chemical biology. A widely used method for this is the kinase selectivity profiling assay, which measures the inhibitory activity of a compound against a large panel of purified kinases. Below is a detailed protocol representative of a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is frequently used for such profiling.
Kinase Selectivity Profiling via ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. The optimal buffer composition can vary depending on the specific kinase being assayed.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should ideally be at or near the Km value for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Kinase Aliquots: Prepare single-use aliquots of each kinase from the panel to be tested to avoid repeated freeze-thaw cycles.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound or FRAX597) in the appropriate solvent (typically DMSO) and then dilute further in kinase buffer to the desired final concentrations.
2. Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with vehicle (e.g., DMSO) as a no-inhibition control and wells without enzyme as a background control.
-
Add 2.5 µL of the specific kinase to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate solution to each well. The substrate will be specific to the kinase being tested.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
3. ADP Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Subtract the background luminescence (wells without kinase) from all other readings.
-
The percentage of kinase inhibition is calculated relative to the no-compound control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for kinase selectivity profiling.
Caption: Workflow for kinase selectivity profiling.
Signaling Pathway Context
p21-activated kinases are key signaling nodes that regulate a multitude of cellular processes. They are downstream effectors of the Rho family of small GTPases, such as Rac1 and Cdc42. The diagram below illustrates a simplified signaling pathway involving PAKs.
Caption: Simplified PAK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
The Critical Role of a Negative Control in AZ13705339-Mediated PAK1 Inhibition Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is paramount to the validity and interpretation of experimental results. In studies involving the potent and selective p21-activated kinase 1 (PAK1) inhibitor, AZ13705339, the use of an appropriate negative control compound is crucial to distinguish on-target effects from potential off-target activities. This guide provides a comprehensive comparison of experimental approaches with and without a proper negative control for this compound, emphasizing the importance of rigorous experimental design.
This compound is a highly potent and selective ATP-competitive inhibitor of PAK1, a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling is associated with numerous pathologies, particularly cancer, making it an attractive therapeutic target. This compound has demonstrated low nanomolar potency against PAK1 and significant selectivity over other kinases.[1][2][3][4][5] However, like any small molecule inhibitor, the potential for off-target effects necessitates the use of a carefully selected negative control.
The Challenge of a Perfect Negative Control for this compound
Ideally, a negative control for this compound would be a structurally analogous compound that is devoid of inhibitory activity against PAK1 and other cellular targets. Such a compound would share similar physicochemical properties with this compound, ensuring that any observed differences in cellular or biochemical assays can be confidently attributed to the specific inhibition of PAK1.
Currently, a commercially available, validated negative control compound specifically designed for this compound is not readily documented in the public domain. This presents a challenge for researchers. However, several strategies can be employed to ensure robust and reliable data.
Alternative Control Strategies for this compound Studies
In the absence of a designated negative control compound, researchers can employ a combination of orthogonal approaches to validate the on-target effects of this compound:
-
Structurally Related, Less Active Analogs: If available from the same chemical series, compounds with significantly reduced or no activity against PAK1 can serve as valuable controls. These compounds would ideally have high structural similarity to this compound.
-
Genetically Defined Controls: The use of cell lines with genetic knockout or knockdown of PAK1 (e.g., using CRISPR/Cas9 or shRNA) provides a powerful method to confirm that the effects of this compound are PAK1-dependent. A common negative control in these experiments is a scrambled shRNA sequence that does not target any known gene.[6]
-
Multiple Independent PAK1 Inhibitors: Employing other structurally and mechanistically distinct PAK1 inhibitors can help to confirm that the observed phenotype is a consequence of PAK1 inhibition rather than an off-target effect of a single compound.
Data Presentation: Comparing this compound Activity
To illustrate the importance of controls, the following tables summarize key quantitative data for this compound.
| Parameter | This compound | Ideal Negative Control | Reference |
| PAK1 IC50 (nM) | 0.33 | >10,000 | [4][5] |
| pPAK1 (cellular) IC50 (nM) | 59 | No significant inhibition | [2][4] |
| PAK2 Kd (nM) | 0.32 | No significant binding | [4] |
| PAK4 IC50 (µM) | 2.6 | No significant inhibition | [5] |
Table 1: Biochemical and Cellular Potency of this compound. This table highlights the high potency of this compound for PAK1. An ideal negative control would show no significant activity against these targets.
| Kinase Target | % Inhibition at 100 nM this compound | Reference |
| PAK1 | >95% | [2] |
| 8 other kinases | >80% | [2] |
| 108 other kinases | <80% | [2] |
Table 2: Kinase Selectivity Profile of this compound. This table demonstrates the high selectivity of this compound. While highly selective, some off-target inhibition is observed at higher concentrations, underscoring the need for a negative control to dissect these potential effects.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and specificity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a fluorescently labeled peptide)
-
This compound and a suitable negative control (or vehicle control, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the negative control compound in kinase buffer.
-
Add the recombinant PAK1 enzyme to the wells of a microplate.
-
Add the diluted compounds to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-PAK1 (pPAK1) Assay
Objective: To measure the inhibition of PAK1 autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with detectable levels of pPAK1 (e.g., breast or pancreatic cancer cell lines)
-
Cell culture medium and supplements
-
This compound and a suitable negative control (or vehicle control)
-
Lysis buffer
-
Antibodies: anti-pPAK1 and anti-total PAK1
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the negative control compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of pPAK1 and total PAK1 using Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals and normalize the pPAK1 signal to the total PAK1 signal.
-
Calculate the percent inhibition of pPAK1 phosphorylation relative to the vehicle-treated control.
-
Determine the cellular IC50 value.
Visualizing the Impact of a Negative Control
The following diagrams illustrate the importance of using a negative control in experimental design and data interpretation.
Figure 1: A logical workflow demonstrating the parallel treatment with this compound and a negative control.
Figure 2: A simplified signaling pathway illustrating the specific inhibition of PAK1 by this compound.
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZ 13705339 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
Cross-Validation of AZ13705339 Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the potent and selective PAK1 inhibitor, AZ13705339, and the genetic knockdown of PAK1 using small interfering RNA (siRNA). The objective is to offer a clear, data-driven comparison to validate the on-target effects of this compound and to understand the nuances between chemical inhibition and genetic silencing of p21-activated kinase 1 (PAK1).
Introduction to this compound and PAK1
This compound is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in numerous signaling pathways controlling cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Dysregulation of PAK1 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[1] Cross-validation of a small molecule inhibitor's effects with a genetic method like siRNA knockdown is a crucial step in target validation, helping to distinguish on-target from off-target effects.
Data Presentation: Comparative Efficacy
The following tables summarize the expected comparative effects of this compound and PAK1 siRNA on key cellular processes and signaling pathways based on published literature. While a direct head-to-head study with this compound is not yet publicly available, this synthesized data from studies on selective PAK1 inhibitors and PAK1 siRNA provides a strong predictive comparison.
Table 1: Effect on Cancer Cell Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | Various Cancer Cell Lines | Proliferation/Viability Assays | Potent inhibition of cell growth | Based on general properties of selective PAK1 inhibitors |
| PAK1 siRNA | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation Assay | Significant inhibition of cell proliferation | [2] |
| PAK1 siRNA | Glioblastoma | WST-1 Assay | Inhibition of cell viability | [3] |
Table 2: Impact on Downstream Signaling Pathways
| Treatment | Downstream Target | Effect | Reference |
| This compound | Phosphorylation of MEK1 | Expected to decrease phosphorylation | [4] |
| PAK1 siRNA | Phosphorylation of ERK | Decreased phosphorylation | [2] |
| PAK1 siRNA | Cyclin D1 Expression | Decreased expression | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of cross-validation studies.
Protocol 1: PAK1 siRNA Knockdown and Validation
-
siRNA Transfection:
-
Culture human non-small cell lung cancer (NSCLC) cells (e.g., A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Transfect cells with PAK1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A typical final siRNA concentration is 50 nM.
-
Incubate the cells for 48-72 hours post-transfection before subsequent analysis.
-
-
Western Blot Analysis for PAK1 Knockdown and Downstream Signaling:
-
Lyse the transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAK1, phospho-ERK, total ERK, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: this compound Treatment
-
Cell Treatment:
-
Seed cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
The incubation time will depend on the specific assay, typically ranging from 24 to 72 hours.
-
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Following treatment with this compound or transfection with siRNA, assess cell viability according to the manufacturer's protocol for the chosen assay.
-
For an MTT assay, incubate cells with MTT solution for 2-4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent to the cells, and measure luminescence.
-
Normalize the results to the control group to determine the percentage of inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PAK1 signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Experimental workflow for cross-validation.
Conclusion
The cross-validation of this compound's effects with PAK1 siRNA knockdown is a robust approach to confirm that the observed cellular phenotypes are a direct result of PAK1 inhibition. Both methods are expected to yield comparable results in terms of inhibiting cell proliferation and downregulating key downstream signaling molecules like phospho-ERK and Cyclin D1. Any discrepancies between the outcomes of chemical inhibition and genetic knockdown could suggest potential off-target effects of the compound or highlight the role of PAK1's scaffolding functions, which are eliminated by siRNA but may be preserved with an ATP-competitive inhibitor. This guide provides the foundational information and protocols for researchers to conduct these critical validation experiments.
References
- 1. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAK1 phosphorylation of MEK1 regulates fibronectin-stimulated MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AZ13705339 and G-5555 for In Vivo Research
For researchers and drug development professionals investigating the role of p21-activated kinase 1 (PAK1) in oncology and other therapeutic areas, the selection of a potent and selective inhibitor for in vivo studies is a critical decision. This guide provides an objective comparison of two prominent PAK1 inhibitors, AZ13705339 and G-5555, focusing on their performance in preclinical in vivo models.
Executive Summary
Both this compound and G-5555 are highly potent ATP-competitive inhibitors of PAK1. However, their suitability and reported efficacy in in vivo studies differ significantly. G-5555 has demonstrated substantial in vivo antitumor activity in xenograft models, supported by favorable pharmacokinetic properties, including good oral bioavailability. In contrast, direct in vivo efficacy data for this compound is not publicly available. Instead, a closely related analogue, AZ13711265, was developed specifically as an in vivo tool compound with improved pharmacokinetic characteristics, suggesting potential limitations of this compound for in vivo applications.
Data Presentation: In Vitro Potency and In Vivo Performance
The following tables summarize the available quantitative data for this compound and G-5555 to facilitate a direct comparison of their biochemical potency and in vivo efficacy.
| Compound | Target | IC₅₀ / Kᵢ | Selectivity | Reference |
| This compound | PAK1 | IC₅₀ <1 nM | High selectivity, with only 8 off-target kinases showing >80% inhibition (mainly Src family) | |
| G-5555 | PAK1 | Kᵢ = 3.7 nM | Highly selective; inhibited only 8 out of 235 kinases by >70% | [1] |
| PAK2 | Kᵢ = 11 nM | [1] |
Table 1: In Vitro Potency and Selectivity. This table highlights the high in vitro potency of both compounds against PAK1.
| Compound | Animal Model | Tumor Model | Dosing | Efficacy | Pharmacokinetics | Reference |
| G-5555 | Mouse | H292 (NSCLC) Xenograft | 25 mg/kg, b.i.d., oral | 60% tumor growth inhibition | Good oral exposure (AUC = 30 μM·h), High oral bioavailability (F = 80%) | [1] |
| Mouse | MDAMB-175 (Breast Cancer) Xenograft | 25 mg/kg, b.i.d., oral | 60% tumor growth inhibition | [1] | ||
| This compound | - | - | - | Data not publicly available | - | |
| AZ13711265 * | Mouse | - | - | In vivo probe with oral exposure | Data not publicly available |
Table 2: In Vivo Efficacy and Pharmacokinetics. This table presents the available in vivo data. *AZ13711265 is an optimized analog of this compound for in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Efficacy Study (Representative Protocol)
This protocol is a generalized representation based on common practices for evaluating the efficacy of orally administered kinase inhibitors in mouse xenograft models.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., NCI-H292, MDA-MB-175) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
2. Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).
-
A suspension containing 5-10 x 10⁶ cells is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
4. Drug Formulation and Administration:
-
G-5555 is formulated for oral administration, for example, in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
The compound is administered by oral gavage at the specified dose (e.g., 25 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
6. Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the phosphorylation of downstream effectors of PAK1 (e.g., MEK1) by Western blot or immunohistochemistry.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified PAK1 signaling pathway and points of inhibition.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
Based on the currently available data, G-5555 is the more established and validated choice for in vivo studies targeting PAK1. Its demonstrated oral bioavailability and significant tumor growth inhibition in multiple xenograft models provide a solid foundation for further preclinical research.[1]
While this compound exhibits exceptional in vitro potency, the lack of public in vivo data and the development of an optimized analog (AZ13711265) for in vivo use suggest that this compound may have limitations in this setting, potentially related to its pharmacokinetic properties. Researchers considering the use of this compound for in vivo experiments should be aware of these potential challenges and may need to conduct their own pharmacokinetic and tolerability studies.
For drug development professionals, G-5555 represents a more de-risked lead compound for in vivo proof-of-concept studies, although its own development was halted due to cardiovascular toxicity at higher doses. This highlights the importance of careful dose-escalation and toxicity studies for any PAK1 inhibitor. The information on AZ13711265 suggests that the chemical scaffold of this compound is amenable to optimization for improved in vivo properties.
References
Orthogonal Assays to Confirm AZ13705339 Target Engagement in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation.[1][2] As an ATP-competitive inhibitor, confirming its engagement with PAK1 within the complex cellular environment is crucial for validating its mechanism of action and interpreting downstream pharmacological effects. This guide details orthogonal assays that provide robust confirmation of this compound target engagement, comparing its performance with other known PAK1 inhibitors where data is available.
Executive Summary of Target Engagement Assays
To ensure that the observed cellular phenotype is a direct consequence of PAK1 inhibition by this compound, it is essential to employ multiple, independent experimental approaches. These orthogonal assays move beyond simple in vitro enzyme inhibition and assess target binding and downstream pathway modulation in a more physiologically relevant setting. The primary methods covered in this guide are the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Western Blotting for downstream substrate phosphorylation.
Comparative Performance of PAK1 Inhibitors
The following table summarizes the key performance indicators for this compound and alternative PAK1 inhibitors. It is important to note that direct comparative data using identical orthogonal assays for all compounds is not always available in the public domain.
| Compound | Target(s) | In Vitro IC50 (PAK1) | Cellular Target Engagement (Method) | Downstream Pathway Inhibition | Key Selectivity Profile |
| This compound | PAK1 , PAK2 | 0.33 nM [1][3] | Data not publicly available | Inhibition of PAK1-mediated signaling at submicromolar concentrations[3] | >7500-fold selective for PAK1 over PAK4[4] |
| PF-3758309 | Pan-PAK inhibitor | 13.7 nM | CETSA data available | Inhibits PAK4-dependent pathways[5] | Broad activity against all PAK isoforms[5] |
| FRAX597 | Group I PAKs (PAK1, 2, 3) | 8 nM | Western blot for p-PAK1 | Inhibition of PAK1 autophosphorylation[1] | Selective for Group I over Group II PAKs |
Signaling Pathway of PAK1
The following diagram illustrates the central role of PAK1 in downstream signaling pathways, which are consequently affected by inhibitors like this compound.
Caption: Simplified PAK1 signaling cascade and points of intervention.
Orthogonal Assay Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express PAK1 (e.g., HeLa, HEK293T) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a PCR cycler, followed by cooling to room temperature.[6]
-
-
Cell Lysis and Protein Extraction:
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PAK1 in each sample by Western blotting using a specific anti-PAK1 antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
NanoBRET™ is a proximity-based assay that measures the binding of a test compound to a target protein in living cells using bioluminescence resonance energy transfer (BRET).
Caption: General workflow for a NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding a PAK1-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest and plate the cells into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a dilution series of this compound.
-
Add the NanoBRET™ tracer specific for the kinase target to the cells at a predetermined optimal concentration.
-
Immediately add the this compound dilutions to the wells. Include vehicle-only and no-inhibitor controls.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the cellular IC50 value, which reflects the potency of target engagement in living cells.
-
Western Blotting for Downstream Substrate Phosphorylation
This assay provides functional evidence of target engagement by measuring the inhibition of PAK1's kinase activity in cells. This is achieved by quantifying the phosphorylation status of known downstream substrates of PAK1.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound for a specified time (e.g., 1-2 hours).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated PAK1 substrates, such as phospho-MEK1 (Ser298)[8] and phospho-GEF-H1 (Ser885). Also probe for total MEK1, total GEF-H1, and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of MEK1 and GEF-H1 upon treatment with this compound confirms functional inhibition of PAK1 in cells.
-
Conclusion
The confirmation of target engagement is a critical step in the development and characterization of selective kinase inhibitors like this compound. While in vitro assays provide initial potency data, orthogonal cellular assays such as CETSA, NanoBRET™, and downstream phosphorylation analysis are indispensable for validating that the compound interacts with its intended target, PAK1, in a complex biological system and elicits the expected functional response. The combined data from these assays will provide a high degree of confidence in the on-target activity of this compound and support its further investigation as a chemical probe or potential therapeutic agent.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. Phosphorylation-dependent activity-based conformational changes in P21-activated kinase family members and screening of novel ATP competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Phospho-MEK1 (Ser298) (D1P9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of PAK1 Inhibitors: AZ13705339 vs. NVS-PAK1-1
In the landscape of targeted cancer therapy and neuroscience research, the p21-activated kinases (PAKs) have emerged as critical signaling nodes. Specifically, PAK1 is implicated in a variety of cellular processes including proliferation, survival, and motility, making it an attractive target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent PAK1 inhibitors, AZ13705339 and NVS-PAK1-1, intended for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
This compound is a highly potent, ATP-competitive inhibitor targeting the kinase domain of PAK1.[1][2][3] Developed by AstraZeneca, it demonstrates significant potency against both PAK1 and its close homolog PAK2.[4]
NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1 developed by Novartis.[2][5][6] It binds to a novel pocket adjacent to the ATP-binding site, offering a different mechanism of inhibition compared to traditional kinase inhibitors.[2]
Mechanism of Action
The two inhibitors employ distinct strategies to block PAK1 activity, a crucial factor in their overall pharmacological profile.
-
This compound functions as an ATP-competitive inhibitor . It directly competes with endogenous ATP for binding within the kinase domain of PAK1, thereby preventing the transfer of phosphate to downstream substrates.[3] This mechanism is common among kinase inhibitors.
-
NVS-PAK1-1 is an allosteric inhibitor .[2][5][6] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that renders it inactive.[2][7] This allosteric mechanism contributes to its high selectivity.[2]
In Vitro Potency and Selectivity
A direct comparison of in vitro potency is challenging due to variations in assay conditions across different studies. However, the available data consistently highlight the high potency of both compounds.
| Parameter | This compound | NVS-PAK1-1 | Reference |
| Mechanism | ATP-Competitive | Allosteric | [2][3] |
| PAK1 IC50 | 0.33 nM | 5 nM | [1][8] |
| pPAK1 IC50 (cellular) | 59 nM | Not Reported | [1][4] |
| PAK1 Kd | 0.28 nM | 7 nM | [1][9] |
| PAK2 Kd | 0.32 nM | 400 nM | [1][9] |
| PAK4 IC50 | 2.6 µM | Highly Selective | [4] |
| Kinome Selectivity | Highly selective with some off-targets (Src family kinases) | Exquisitely selective across 442 kinases | [2][6] |
Key Observations:
-
This compound exhibits extremely high potency for both PAK1 and PAK2 in biochemical assays, with Kd values in the sub-nanomolar range.[1]
-
NVS-PAK1-1, while also highly potent for PAK1, demonstrates remarkable selectivity for PAK1 over PAK2, with a greater than 50-fold difference in binding affinity.[6][9]
-
NVS-PAK1-1 shows exceptional selectivity across a broad kinase panel, a characteristic often associated with its allosteric mechanism.[6] this compound is also highly selective but shows some activity against Src family kinases.[2]
Cellular Activity
The translation of biochemical potency to cellular effects is a critical aspect of inhibitor performance.
| Cellular Effect | This compound | NVS-PAK1-1 | Reference |
| pPAK1 Inhibition | IC50 = 59 nM (MCF10A cells) | Potently inhibits autophosphorylation at 0.25 µM (Su86.86 cells) | [4] |
| Downstream Signaling | Prevents Siglec-8 engagement-induced eosinophil death (300 nM) | Inhibits MEK1 S289 phosphorylation (IC50 = 0.21 µM in PAK2-downregulated Su86.86 cells) | [1] |
| Cell Proliferation | Impaired cancer cell proliferation | IC50 = 2 µM (Su86.86 cells); IC50 = 4.7 µM (MS02 cells); IC50 = 6.2 µM (HEI-193 cells) | [3][10] |
Key Observations:
-
Both inhibitors effectively engage PAK1 in cellular contexts, leading to the inhibition of its phosphorylation and downstream signaling pathways.
-
NVS-PAK1-1's effect on cell proliferation appears to be in the low micromolar range in the cell lines tested.[10] The anti-proliferative effects of this compound are noted but specific IC50 values across a panel of cell lines are not as readily available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Kinase Inhibition Assay (General Protocol)
While a specific detailed protocol for this compound's initial screening was not available, a general procedure for an in vitro kinase assay is as follows. The screening for this compound was conducted at Millipore against a panel of 125 kinases.[4]
Caliper Mobility Shift Assay (for NVS-PAK1-1)
The in vitro potency of NVS-PAK1-1 was determined using a Caliper mobility shift assay.[5][6][9]
-
Plate Preparation : 50 nL of the compound solution in 90% DMSO is added to a 384-well microtiter plate.[5]
-
Enzyme Addition : 4.5 µL of the PAK1 enzyme solution is added to each well.[5]
-
Pre-incubation : The plate is pre-incubated at 30°C for 60 minutes.[5]
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to initiate the kinase reaction.[5]
-
Incubation : The reaction is incubated for 60 minutes at 30°C.[5]
-
Reaction Termination : 16 µL of a stop solution is added to each well.[5]
-
Detection : The plates are read on a Caliper LC3000 workstation, which measures the formation of the phosphorylated product via a microfluidic mobility shift assay.[5]
-
Data Analysis : IC50 values are calculated from the percent inhibition at different compound concentrations using non-linear regression analysis.[5][8]
PAK1 Signaling Pathway
Both inhibitors target PAK1, a central kinase in multiple signaling cascades that regulate key cellular functions.
Conclusion
Both this compound and NVS-PAK1-1 are potent and selective inhibitors of PAK1, each with distinct characteristics that may be advantageous for different research applications.
-
This compound offers exceptional biochemical potency against both PAK1 and PAK2. Its ATP-competitive nature is well-understood, but researchers should consider its activity against Src family kinases in their experimental design.
-
NVS-PAK1-1 provides a unique tool for studying PAK1-specific functions due to its remarkable selectivity over PAK2 and the broader kinome, a feature attributed to its allosteric mechanism. However, its reported poor in vivo stability may limit its application in animal studies without formulation strategies to enhance its pharmacokinetic profile.[7]
The choice between these two inhibitors will ultimately depend on the specific experimental goals. For studies requiring potent dual inhibition of PAK1 and PAK2, this compound may be the preferred compound. Conversely, for dissecting the specific roles of PAK1, the high selectivity of NVS-PAK1-1 makes it an invaluable chemical probe. As with any pharmacological tool, careful consideration of the experimental context and potential off-target effects is paramount for generating robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 10. academic.oup.com [academic.oup.com]
Assessing Downstream Effects to Validate AZ13705339 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZ13705339, a potent and selective p21-activated kinase 1 (PAK1) inhibitor, with other known PAK1 inhibitors.[1][2][3] The content herein is intended to assist researchers in designing and executing experiments to validate the downstream effects of this compound and compare its performance against relevant alternatives.
Introduction to this compound and PAK1 Inhibition
This compound is a highly potent and selective ATP-competitive inhibitor of PAK1.[2][4] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, thereby blocking its kinase activity. This inhibition disrupts downstream signaling pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cell proliferation, migration, and survival. Dysregulation of PAK1 signaling is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.
This guide compares this compound with other PAK1 inhibitors, categorized as either ATP-competitive or non-ATP-competitive (allosteric), to provide a comprehensive overview of the available tools for studying PAK1 function.
Comparative Analysis of PAK1 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative PAK1 inhibitors.
| Inhibitor | Type | Target(s) | IC50/Ki (nM) |
| This compound | ATP-Competitive | PAK1 , PAK2 | PAK1: 0.33 (IC50) , pPAK1: 59 (IC50), PAK1: 0.28 (Kd), PAK2: 0.32 (Kd)[1][5] |
| FRAX597 | ATP-Competitive | Group I PAKs | PAK1: 8 (IC50), PAK2: 13 (IC50), PAK3: 19 (IC50)[5][6] |
| G-5555 | ATP-Competitive | PAK1, PAK2 | PAK1: 3.7 (Ki), PAK2: 11 (Ki)[5] |
| PF-3758309 | ATP-Competitive | PAK4 | PAK4: 2.7 (Kd), 18.7 (Ki)[5] |
| IPA-3 | Non-ATP-Competitive (Allosteric) | PAK1 | 2,500 (IC50)[5][6] |
Experimental Protocols for Assessing Downstream Effects
To validate the activity of this compound and compare it to other inhibitors, the following key downstream effects can be assessed using the detailed protocols provided below.
Inhibition of Downstream Signaling: Western Blot Analysis
This protocol details the detection of changes in the phosphorylation state of key proteins downstream of PAK1, such as MEK, ERK, and AKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total MEK, ERK, AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or alternative inhibitors for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative phosphorylation levels.
Inhibition of Cell Migration: Transwell Migration Assay
This assay measures the ability of a compound to inhibit cancer cell migration.[1][2][7][8]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound or other inhibitors. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixing solution, and then stain with a staining solution.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and count the number of migrated cells in several fields of view using a microscope.
Induction of Apoptosis: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.[4][9][10][11][12]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound or alternative inhibitors. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical comparison of different classes of PAK1 inhibitors.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. medkoo.com [medkoo.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. ulab360.com [ulab360.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bosterbio.com [bosterbio.com]
AZ13705339 in Focus: A Head-to-Head Comparison with Fellow Bis-anilino Pyrimidine PAK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of the potent and selective PAK1 inhibitor, AZ13705339, against other key bis-anilino pyrimidine inhibitors of the p21-activated kinase 1 (PAK1). This analysis is supported by experimental data to inform research and development decisions in oncology and other therapeutic areas where PAK1 is a target of interest.
This compound is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1) characterized by its bis-anilino pyrimidine scaffold. Developed by AstraZeneca, this compound has emerged from a structure-based drug design program aimed at improving PAK1 potency and kinase selectivity. This guide will provide a head-to-head comparison of this compound with its closely related analog, AZ13711265, and other notable PAK1 inhibitors, presenting key performance data and the experimental methodologies used for their evaluation.
Performance Comparison of PAK1 Inhibitors
The in vitro and cellular activities of this compound and its analog AZ13711265, alongside other benchmark PAK1 inhibitors, are summarized below. The data highlights the exceptional potency and selectivity of the bis-anilino pyrimidine series.
| Compound | Target | IC50 (nM) | Cellular pPAK1 IC50 (nM) (MCF10A) | Selectivity Profile | Reference |
| This compound | PAK1 | <1 | 59 | High selectivity against a panel of 125 kinases. 14-fold selective against Src. | |
| AZ13711265 | PAK1 | 0.58 | 110 | 880-fold selective over Src, 2100-fold over FGFR1, 90-fold over KDR and PAK4. | |
| FRAX597 | PAK1 | 7.7 | Not Reported | Moderate selectivity against other kinases, particularly receptor tyrosine kinases. | |
| G-5555 | PAK1 | Not Reported | Not Reported | Highly selective, with only 8 of 235 kinases showing >70% inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the key experimental protocols used to characterize this compound and comparable inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant human PAK1), the substrate (e.g., a specific peptide or protein), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair to produce a luminescent signal proportional to the amount of ADP generated.
-
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.
Cellular Phospho-PAK1 (pPAK1) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of PAK1 at a specific site (e.g., Thr423) within a cellular context.
-
Cell Culture: A suitable cell line, such as MCF10A, is cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated PAK1 (pPAK1) and a corresponding secondary antibody. A loading control (e.g., total PAK1 or a housekeeping protein like GAPDH) is also probed to normalize the data.
-
Signal Detection and Analysis: The protein bands are visualized using a suitable detection method (e.g., chemiluminescence), and the band intensities are quantified. The IC50 value for cellular pPAK1 inhibition is determined by plotting the percentage of pPAK1 inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for the compound to exert its effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the inhibitor's effect on cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for evaluating PAK1 inhibitors.
Caption: The PAK1 signaling pathway, which is activated by Rac/CDC42 and leads to downstream cellular effects.
Caption: A generalized workflow for the preclinical evaluation of PAK1 inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of AZ13705339: A Procedural Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling the potent and selective PAK1 inhibitor, AZ13705339, must adhere to rigorous safety protocols, not only during its application in cancer research but also in its eventual disposal.[1][2][3] Given that this compound is intended for research purposes only, comprehensive safety and disposal information may not be readily available through standard safety data sheets (SDS).[1][2][3][4][5] Therefore, a conservative approach, treating the compound and its solutions as hazardous waste, is essential to ensure personnel safety and environmental compliance.
This guide provides a clear, step-by-step framework for the proper disposal of this compound, whether in its solid form or dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the diligent management of chemical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A key principle of RCRA is that any waste mixed with a listed hazardous waste is also considered hazardous. Therefore, given the unknown specific hazards of a research chemical like this compound, it is prudent to manage it as hazardous waste.
Proper chemical waste disposal involves several critical steps, from initial segregation and containment to final removal by a certified service. Adherence to these procedures minimizes risks of chemical exposure, environmental contamination, and ensures regulatory compliance.
Quantitative Data Summary for Disposal
For research chemicals where specific disposal data is unavailable, general laboratory chemical waste guidelines should be followed. The following table summarizes key quantitative parameters and considerations for the disposal of this compound and its common solvent, DMSO.
| Parameter | Guideline | Source |
| Waste Classification | Treat as Hazardous Waste | General Best Practices |
| DMSO Solution Disposal | Dispose of as organic solvent waste | University of Waterloo |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | Dartmouth College |
| Acutely Toxic Waste (if applicable) | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | Dartmouth College |
| Liquid Waste pH for Sewer Disposal (if ever deemed non-hazardous and approved) | pH between 7-9 for dilute aqueous solutions | Dartmouth College |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in both solid and solution forms. These procedures are based on established best practices for laboratory chemical waste management.
Protocol 1: Disposal of Solid this compound Waste
This protocol outlines the steps for disposing of pure, unused, or contaminated solid this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (Butyl gloves are recommended when handling DMSO).
-
Chemical waste container (clearly labeled "Hazardous Waste")
-
Waste label
-
Spatula
-
Fume hood
Procedure:
-
Work in a designated area: All handling of solid this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the waste container: Obtain a designated hazardous waste container that is compatible with the chemical. Ensure the container is clean and in good condition.
-
Label the container: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date, and the generator's contact information.
-
Transfer the waste: Carefully transfer the solid this compound waste into the labeled container using a clean spatula. Avoid creating dust.
-
Secure the container: Tightly seal the container lid.
-
Store appropriately: Store the sealed container in a designated, secondary containment area for hazardous waste, segregated from incompatible materials.
-
Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Protocol 2: Disposal of this compound in DMSO Solution
This protocol details the disposal of this compound dissolved in DMSO, a common laboratory solvent.
Materials:
-
Appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves (Butyl gloves recommended).
-
Liquid hazardous waste container (clearly labeled "Hazardous Waste, Organic Solvents")
-
Waste label
-
Funnel
-
Fume hood
Procedure:
-
Work in a ventilated area: Perform all steps within a chemical fume hood.
-
Prepare the waste container: Use a designated container for flammable organic solvent waste. Ensure it is properly vented if required by your institution's EHS.
-
Label the container: Attach a hazardous waste label. List all constituents of the solution, including "this compound" and "Dimethyl Sulfoxide," with their estimated concentrations or volumes.
-
Transfer the solution: Carefully pour the this compound/DMSO solution into the waste container using a funnel to prevent spills.
-
Seal and store: Securely cap the container and place it in a designated hazardous waste storage area with secondary containment.
-
Schedule disposal: Arrange for collection of the waste container by your institution's EHS or a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Caption: Step-by-step procedural flow for chemical waste handling.
References
Personal protective equipment for handling AZ13705339
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AZ13705339, a potent and selective PAK1 inhibitor intended for research use only. The following guidelines are based on publicly available data and general laboratory safety protocols. A complete Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, this compound should be handled with caution, assuming it may have potential hazards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 2016806-57-6 | Multiple Suppliers |
| Molecular Formula | C33H36FN7O3S | Multiple Suppliers |
| Molecular Weight | 629.75 g/mol | Multiple Suppliers |
| Storage Temperature | -20°C | Multiple Suppliers |
| Shipping Condition | Shipped as a non-hazardous chemical under ambient temperature. | Multiple Suppliers |
| Solubility | Soluble in DMSO. | Multiple Suppliers |
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet, standard laboratory PPE is mandatory when handling this compound to minimize exposure. The following PPE should be worn at all times in the laboratory when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While not specified, it is good practice to handle potent compounds in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following step-by-step procedures provide a general guideline.
Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Reconstitution: If working with the solid form, weigh the required amount in a chemical fume hood to prevent inhalation of dust. When reconstituting, add the solvent (e.g., DMSO) slowly to the vial containing the compound.
-
Storage of Stock Solutions: Once reconstituted, store the stock solution at -20°C in a tightly sealed container to prevent degradation.
-
Use in Experiments: When using the compound in experiments, handle it with care to avoid spills and contamination.
Disposal Plan:
-
Waste Collection: All disposable materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste bottle.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for handling this compound.
Disclaimer: The information provided in this document is intended for guidance and is based on publicly available data for a research chemical. A comprehensive Safety Data Sheet (SDS) was not available. All laboratory personnel should be trained in general chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
